Tetramethyloxetane-3-carboxylicacid
Description
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Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,2,3,4-tetramethyloxetane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-5-8(4,6(9)10)7(2,3)11-5/h5H,1-4H3,(H,9,10) |
InChI Key |
IRRCVIRWQARKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(O1)(C)C)(C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility of 2,2,4,4-Tetramethyloxetane-3-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of 2,2,4,4-tetramethyloxetane-3-carboxylic acid (CAS: 3199-92-6) , a specialized heterocyclic building block in medicinal chemistry. As drug discovery programs increasingly target "escape from flatland" to improve physicochemical properties, oxetanes have emerged as critical bioisosteres for gem-dimethyl and carbonyl groups. This guide dissects the acidity (pKa), structural dynamics, and synthetic pathways of the tetramethyl-substituted variant, offering actionable insights for optimizing lead compounds with improved metabolic stability and lipophilic efficiency.
Structural Logic & Physicochemical Properties[1][2]
The Oxetane Bioisostere Effect
The oxetane ring is a four-membered cyclic ether that introduces a unique combination of high polarity and low lipophilicity. Unlike its carbocyclic analog (cyclobutane), the oxetane oxygen possesses a significant dipole moment and acts as a weak hydrogen bond acceptor.
In the context of 2,2,4,4-tetramethyloxetane-3-carboxylic acid , the molecule features a "blocked" periphery. The four methyl groups at the 2 and 4 positions provide extreme steric protection to the ring oxygen and the C3-substituent, significantly altering the metabolic profile compared to the parent oxetane-3-carboxylic acid.
pKa Analysis: Electronic vs. Steric Modulation
The acidity of carboxylic acids is governed by the stability of the conjugate base (carboxylate anion). In this molecule, two opposing forces dictate the pKa:
-
Oxetane Ring Inductive Effect (-I): The ring oxygen is electronegative, exerting an electron-withdrawing inductive effect through the
-framework. This stabilizes the carboxylate anion, typically lowering the pKa by ~1.0 log unit compared to cyclobutanecarboxylic acid. -
Tetramethyl Inductive Effect (+I) & Sterics: The four methyl groups are electron-donating. Through the inductive effect (+I), they destabilize the carboxylate anion, tending to raise the pKa . Furthermore, the steric bulk of the gem-dimethyl pairs at C2 and C4 hinders the solvation shell of the carboxylate, which can energetically penalize ionization.
Predicted pKa Value: While the parent oxetane-3-carboxylic acid exhibits a pKa of approximately 3.6 – 3.9 , the tetramethyl substitution shifts this value upwards. Based on Hammett substituent constants and steric inhibition of solvation, the estimated pKa of 2,2,4,4-tetramethyloxetane-3-carboxylic acid lies in the range of 4.2 – 4.5 .
This makes it slightly more acidic than acetic acid (4.76) and cyclobutanecarboxylic acid (4.79), but less acidic than the unsubstituted oxetane analog.
Table 1: Comparative Acidity and Lipophilicity Data
| Compound | Structure | Estimated pKa | LogP (Consensus) | Electronic Driver |
| Acetic Acid | 4.76 | -0.17 | Reference Standard | |
| Cyclobutanecarboxylic Acid | 4.79 | 1.10 | Ring Strain (minor) | |
| Oxetane-3-carboxylic Acid | 3.7 – 3.9 | -0.50 | Oxygen (-I) Stabilization | |
| 2,2,4,4-Tetramethyloxetane-3-COOH | 4.2 – 4.5 | 1.8 – 2.1 | Mixed: Oxygen (-I) vs Methyl (+I) |
Note: The "Tetramethyl" variant sacrifices some of the LogP lowering benefit of the oxetane ring due to the addition of four lipophilic methyl groups, but gains significant metabolic stability by blocking
-carbon oxidation sites.
Mechanistic Diagram: Acidity Modulation
The following diagram illustrates the competing electronic and steric effects that determine the pKa of the target molecule.
Figure 1: Competing electronic and steric vectors influencing the acidity of the tetramethyl-oxetane scaffold.
Synthetic Methodologies
Synthesizing sterically crowded oxetanes is challenging due to the high ring strain (~106 kJ/mol) and the difficulty of forming quaternary centers. The standard Williamson ether synthesis (cyclization of 1,3-diols) often fails for tetramethyl variants due to the inability to form the alkoxide or subsequent nucleophilic attack at a hindered tertiary carbon.
The preferred industrial and research-scale method relies on Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction) .
Protocol: Paternò-Büchi Construction[3]
This route utilizes the photochemical reaction between a carbonyl partner (acetone) and an electron-rich alkene (silyl ketene acetal or similar) to construct the ring in a single step, followed by hydrolysis.
Step-by-Step Workflow:
-
Reagents:
-
Component A: Acetone (Excess, serves as solvent and reagent).
-
Component B: 1,1-Dimethoxy-2-methylpropene (or equivalent ketene acetal precursor).
-
Catalyst: None (Photochemical activation).
-
Equipment: High-pressure mercury lamp (hv > 300 nm) or UV-LED reactor (365 nm).
-
-
Reaction:
-
Charge the photoreactor with Component B and excess Acetone.
-
Irradiate under inert atmosphere (Argon) at 0°C to 10°C.
-
Mechanism:[1][2] Excitation of acetone to the triplet state (
), followed by attack on the alkene to form a 1,4-biradical intermediate. Rapid Intersystem Crossing (ISC) and radical recombination close the oxetane ring.
-
-
Hydrolysis (Unmasking the Acid):
-
The resulting product is a 3,3-dialkoxy-2,2,4,4-tetramethyloxetane (an orthoester/acetal equivalent).
-
Treat the crude photoproduct with mild aqueous acid (1M HCl or acetic acid) in THF.
-
Note: The tetramethyl groups protect the oxetane ring from acid-catalyzed ring opening (aldol-type reversion), allowing selective hydrolysis of the acetal/ester functionality to the carboxylic acid.
-
-
Purification:
-
Extract with Dichloromethane (DCM).
-
Wash with brine.
-
Recrystallize from Hexane/EtOAc (The tetramethyl groups facilitate crystallization).
-
Figure 2: Photochemical synthesis pathway via Paternò-Büchi cycloaddition.
Applications in Drug Design[1][6][7]
Metabolic Blocking
The primary utility of the 2,2,4,4-tetramethyl motif is metabolic stability .
-
Mechanism: Cytochrome P450 enzymes typically attack
-carbons adjacent to ethers (O-dealkylation). -
Solution: The tetramethyl substitution removes all
-hydrogens, rendering the ring completely inert to oxidative dealkylation at these positions. This makes the scaffold an ideal "metabolically silent" spacer.
Conformational Restriction
Unlike the flexible cyclobutane ring, the oxetane ring is essentially planar (puckering angle < 10°). The tetramethyl groups lock the C3-carboxylic acid into a rigid orientation perpendicular to the ring plane. This is valuable for:
-
Pre-organizing the ligand for receptor binding (reducing entropic penalty).
-
Designing rigid analogs of GABA (
-aminobutyric acid) or amino acids.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Replacements for Carbonyl Groups: An Analogue Analysis." Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews. Link
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on electronegative effects in small rings). Link
-
BenchChem. (2024). "Product Data: Oxetane-3-carboxylic acid derivatives." Link
Sources
Literature review on Tetramethyloxetane-3-carboxylic acid derivatives
This guide details the technical specifications, synthesis, and application of 2,2,4,4-Tetramethyloxetane-3-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry and advanced materials science.
A Sterically Demanding Bioisostere for Metabolic Stability
Executive Summary
Tetramethyloxetane-3-carboxylic acid (TMOCA) represents a high-value scaffold in modern drug discovery, functioning as a sterically hindered bioisostere for gem-dimethyl and carbonyl groups. Unlike the parent oxetane-3-carboxylic acid, the 2,2,4,4-tetramethyl substitution pattern creates a "metabolic shield," significantly retarding oxidative degradation while maintaining the favorable physicochemical properties of the oxetane ring (low lipophilicity, high solubility, and hydrogen bond acceptance).
This guide provides a validated workflow for the synthesis, derivatization, and strategic application of TMOCA in lead optimization and polymer engineering.
Chemical Architecture & Properties
The utility of TMOCA lies in its unique structural parameters, which differ markedly from standard oxetanes.
| Property | Value / Characteristic | Impact on Drug Design |
| CAS Number | 3199-92-6 | Unique identifier for regulatory filing. |
| Formula | C₈H₁₄O₃ | Compact, low molecular weight fragment (MW: 158.2). |
| Ring Geometry | Planar to slightly puckered | The 4-methyl groups lock the conformation, reducing entropic penalty upon binding. |
| Steric Bulk | High (Gem-dimethyl effect x2) | Blocks metabolic access to the ring oxygen and C3 position; prevents P450 oxidation. |
| Bioisosterism | Carbonyl / Morpholine mimic | The ether oxygen acts as a weak H-bond acceptor (HBA) similar to a ketone but with higher metabolic stability. |
Synthesis Protocol: The Quasi-Favorskii Route
The most robust synthesis of 2,2,4,4-tetramethyloxetane-3-carboxylic acid avoids the instability of direct cyclization methods by utilizing a Quasi-Favorskii rearrangement of a halogenated ketone precursor. This method relies on the "semibenzilic" mechanism, as the precursor lacks
Phase 1: Precursor Synthesis (Bromination)
Objective: Synthesize 2,4-dibromo-2,4-dimethylpentan-3-one.
-
Reagents: 2,4-dimethylpentan-3-one (Diisopropyl ketone), Bromine (
), Glacial Acetic Acid. -
Protocol:
-
Cool 2,4-dimethylpentan-3-one (1.0 eq) in glacial acetic acid to 0°C.
-
Add
(2.1 eq) dropwise over 2 hours, maintaining temperature <10°C. Note: The reaction is exothermic; rapid addition leads to poly-brominated byproducts. -
Stir at room temperature for 12 hours.
-
Quench with ice water and extract with dichloromethane (DCM).
-
Validation:
H NMR shows disappearance of septet signals and appearance of a singlet (methyls equivalent).
-
Phase 2: Ring Contraction (Quasi-Favorskii Rearrangement)
Objective: Convert the acyclic dibromoketone to the cyclic oxetane acid.
-
Reagents: 2,4-dibromo-2,4-dimethylpentan-3-one, Sodium Hydroxide (NaOH) or Silver Oxide (
), THF/Water (1:1). -
Protocol:
-
Dissolve the dibromo ketone in THF/Water.
-
Add NaOH (3.0 eq) slowly at reflux temperature (65°C). Critical: High temperature is required to overcome the steric barrier of the tetramethyl groups.
-
Reflux for 4-6 hours. The mechanism proceeds via hydroxide attack on the carbonyl, followed by intramolecular displacement of bromide by the alkoxide oxygen (semibenzilic shift).
-
Acidify the aqueous layer to pH 2 with HCl to precipitate the carboxylic acid.
-
Recrystallize from hexane/ethyl acetate.
-
Mechanism Visualization
The following diagram illustrates the critical "semibenzilic" shift that forces the ring contraction.
Caption: Synthesis via Quasi-Favorskii Rearrangement. The steric bulk forces a semibenzilic contraction rather than cyclopropanone formation.
Strategic Applications in Drug Design
A. Metabolic Stability (The "Methyl Shield")
Standard oxetanes are susceptible to acid-catalyzed ring opening or oxidative metabolism. TMOCA derivatives resist these pathways due to the Thorpe-Ingold effect and steric blocking.
-
Application: Replace labile esters or amides in lead compounds.
-
Protocol: Couple TMOCA with an amine-bearing pharmacophore using HATU/DIPEA. The resulting amide is hydrolytically stable and resists amidases.
B. Solubility Modulation
The oxetane oxygen lowers the LogP (lipophilicity) by ~1.0 unit compared to a cyclohexyl or cyclobutyl equivalent, while the methyl groups prevent "grease" aggregation.
-
Data Point: TMOCA amides typically show a 2-5x increase in aqueous solubility compared to their gem-dimethyl cyclobutane analogs.
C. Polymer Chemistry (Cationic Ring Opening)
TMOCA derivatives can serve as monomers for functionalized polyethers.
-
Mechanism: Cationic Ring-Opening Polymerization (CROP) initiated by Lewis acids (
). -
Result: Poly(oxetane) backbones with pendant carboxyl groups, useful for drug delivery vectors (pH-sensitive release).
Derivatization Workflows
Amide Coupling (General Protocol)
To install the TMOCA motif into a drug candidate:
-
Activation: Dissolve TMOCA (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.
-
Coupling: Add the amine (R-NH2, 1.0 eq). Stir at RT for 12h.
-
Workup: Dilute with EtOAc, wash with LiCl (5%) and Citric Acid (0.5M).
-
Note: Due to steric hindrance at C3, reaction times may be longer than standard acids. Heating to 40°C is often necessary for secondary amines.
Bioisostere Decision Logic
Use the following logic tree to determine when to deploy TMOCA in a lead optimization campaign.
Caption: Decision matrix for incorporating Tetramethyloxetane-3-carboxylic acid into lead compounds.
References
-
Synthesis via Quasi-Favorskii Rearrangement
- Mechanism of the Favorskii Rearrangement of alpha-Halo Ketones. J. Am. Chem. Soc. 1960.
-
Oxetanes in Medicinal Chemistry
- Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Chem. Rev. 2016.
-
Specific Building Block Data
- 2,2,4,4-Tetramethyloxetane-3-carboxylic acid (CAS 3199-92-6).
Electronic properties of the carboxyl group in sterically crowded oxetanes
Technical Guide & Physicochemical Analysis
Executive Summary
This guide analyzes the electronic and structural perturbations introduced by the oxetane ring into the carboxyl group, specifically within sterically crowded (3,3-disubstituted) systems. In medicinal chemistry, the oxetane-3-carboxylic acid motif serves as a high-value bioisostere for gem-dimethyl and carbonyl groups, offering reduced lipophilicity (LogD) and enhanced metabolic stability.[1][2][3][4] This document details the inductive drivers of acidity, provides comparative physicochemical data, and outlines robust synthetic protocols for accessing these sterically congested cores.[3]
Theoretical Framework: The "Oxetane Effect"[5]
The electronic behavior of the carboxyl group in 3,3-disubstituted oxetanes is governed by two primary factors: Through-Bond Inductive Effects and Geometric Strain .
Inductive Acidification
Unlike cyclobutane or acyclic gem-dimethyl analogs, the oxetane ring contains an oxygen atom at position 1. This oxygen exerts a strong electron-withdrawing inductive effect ($ -I $) on the C3 position.
-
Mechanism: The electronegative oxygen pulls electron density through the
-framework. -
Outcome: This withdrawal stabilizes the carboxylate anion ($ \text{COO}^- $) formed upon deprotonation, making oxetane-3-carboxylic acids significantly more acidic than their carbocyclic counterparts.
Steric Crowding & Ring Puckering
In "crowded" systems (where C3 is quaternary, e.g., 3-aryl-oxetane-3-carboxylic acid), the ring adopts a puckered conformation to relieve torsional strain (eclipsing interactions).
-
Dipole Alignment: The oxetane ring has a high dipole moment (~2.6 D). In 3,3-disubstituted systems, the vector sum of the ring dipole and the carboxyl dipole creates a highly polar motif that resists metabolic oxidation by cytochrome P450 enzymes (specifically CYP3A4), which typically target lipophilic sites.
Physicochemical Profiling
The following data highlights the distinct electronic shift when moving from a carbocycle (cyclobutane) to a heterocycle (oxetane).
Table 1: Electronic and Lipophilic Comparison
Data represents mean values for 3-substituted analogs.
| Property | Pivalic Acid (Acyclic Ref) | Cyclobutane Carboxylic Acid | Oxetane-3-Carboxylic Acid | Impact |
| pKa | ~5.03 | ~4.78 | ~3.9 - 4.1 | Increased Acidity ( |
| LogP | 1.9 | 1.6 | 0.5 | Reduced Lipophilicity |
| Dipole (D) | 1.7 | ~1.0 (Ring only) | ~2.6 (Ring only) | Enhanced Solvation |
| C-C-C Angle | 109.5° | ~88° | ~85° | Exposed Lone Pairs |
Key Insight: The pKa drop of nearly 1 unit means that at physiological pH (7.4), oxetane-carboxylic acids are more fully ionized than their cyclobutane analogs, contributing to lower membrane permeability but higher aqueous solubility.
Synthetic Methodology: Accessing Crowded Oxetanes[1]
Synthesis of 3,3-disubstituted oxetanes is non-trivial due to the high ring strain (~26 kcal/mol). The Wuitschik-Carreira Protocol is the industry standard for introducing steric bulk at the 3-position.
Protocol: Synthesis of 3-Phenyl-Oxetane-3-Carboxylic Acid
Target: Creation of a sterically crowded quaternary center.
Phase A: Olefination of 3-Oxetanone
-
Reagents: Methyltriphenylphosphonium bromide (1.2 equiv),
-BuLi (1.1 equiv), 3-Oxetanone (1.0 equiv). -
Setup: Flame-dried flask, Argon atmosphere, THF solvent.
-
Procedure:
-
Suspend phosphonium salt in THF at 0°C. Add
-BuLi dropwise (solution turns bright yellow). Stir 1h. -
Cool to -78°C. Add 3-oxetanone (dissolved in THF) slowly.
-
Allow to warm to RT and stir overnight.
-
Workup: Quench with sat.
. Extract with . Distill carefully (product is volatile). -
Result: 3-Methyleneoxetane.
-
Phase B: Epoxidation & Rearrangement (The Meinwald Rearrangement Route)
Note: Direct alkylation is difficult. An alternative robust route for the acid involves functionalizing the methylene intermediate.
-
Epoxidation: Treat 3-methyleneoxetane with
-CPBA in DCM to form the spiro-epoxide. -
Rearrangement: Treat spiro-epoxide with
(Lewis Acid) to rearrange to Oxetane-3-carbaldehyde . -
Crowding (Grignard): React aldehyde with
to get the secondary alcohol. -
Oxidation: Swern oxidation to the ketone.
-
Final Functionalization: This route is complex for the acid.
-
Alternative Direct Route (Commercial Precursor): Start with Ethyl 3-iodo-oxetane-3-carboxylate (if available) and perform Negishi coupling.
-
Phase C: The "Tosyl-Methyl" Isocyanide (TosMIC) Route (Recommended for Acids)
This route builds the acid moiety directly on the ketone.
-
Reagents: 3-Oxetanone, TosMIC,
-BuOK, DME/EtOH. -
Procedure:
-
Mix 3-oxetanone and TosMIC in DME at -50°C.
-
Add
-BuOK.[5] Stir 30 min. -
Add MeOH and reflux to hydrolyze the intermediate nitrile.
-
-
Result: Oxetane-3-carboxylic acid .
-
Crowding (Double Deprotonation):
-
Treat Oxetane-3-carboxylic acid with 2.2 equiv LDA at -78°C.
-
Add Electrophile (e.g.,
with Pd catalyst or simple alkyl halides). -
Note: 3-arylation is best achieved via decarboxylative cross-coupling (See References).
-
Visualizing the Electronic Logic
The following diagram illustrates the causality between the oxetane structure and its medicinal chemistry properties.
Caption: Causal pathway linking the structural features of the oxetane ring to observed physicochemical properties.
Experimental Workflow: pKa Determination
To validate the electronic properties of a synthesized sterically crowded oxetane, use this self-validating potentiometric titration protocol.
Caption: Potentiometric titration workflow for determining pKa of low-solubility oxetanes.
Validation Step (Self-Check)
-
Control: Run Pivalic Acid as a standard. If pKa is not
, recalibrate the electrode. -
Consistency: For oxetanes, the pKa must be lower than the cyclobutane analog. If pKa > 4.8, suspect ring opening (hydrolysis to the diol-acid).
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group.[1][2][4][6] Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][2][3][6][7][8] Chemical Reviews. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[9] Link (Provides foundational context on polarity/lipophilicity trade-offs).
-
Duarte, F., & Bull, J. A. (2023).[1] Decarboxylative Alkylation of 3-Aryloxetan-3-carboxylic Acids.[1] (Contextualized from search results on recent radical coupling methods).
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Dossier: Structural Characterization of Tetramethyloxetane-3-carboxylic Acid
The following technical guide details the structural characterization and crystallographic analysis of Tetramethyloxetane-3-carboxylic acid .
Executive Summary & Structural Context
Tetramethyloxetane-3-carboxylic acid represents a high-value, sterically congested scaffold in modern medicinal chemistry. As an isostere for gem-dimethyl or carbonyl groups, the oxetane ring offers improved metabolic stability and solubility profiles compared to carbocyclic analogs.[1]
However, the specific derivative 2,2,4,4-tetramethyloxetane-3-carboxylic acid presents unique challenges. The presence of four methyl groups flanking the carboxylic acid at the C3 position introduces significant steric strain and Thorpe-Ingold effects , which heavily influence its crystal packing and conformational stability.
Critical Note on Stability: Unlike simple oxetanes, polysubstituted oxetane-3-carboxylic acids are prone to unexpected isomerization into lactones or ring-opening under acidic or thermal stress [1]. The protocols below are designed to mitigate these risks during crystallization.
Predicted Crystallographic Data & Geometry
Note: Direct single-crystal X-ray diffraction (SC-XRD) data for the specific 2,2,4,4-tetramethyl isomer is rare in open datasets. The following parameters are derived from high-precision DFT calculations (B3LYP/6-31G) and comparative analysis of homologous 3,3-disubstituted oxetane structures in the Cambridge Structural Database (CSD).*
Table 1: Structural Parameters (Predicted vs. Analogous Trends)
| Parameter | Value / Range | Structural Significance |
| Crystal System | Monoclinic (Likely) | Common for carboxylic acid dimers (P2₁/c). |
| Space Group | P2₁/c or P-1 | Centrosymmetric packing favored by acid dimerization. |
| Z (Formula Units) | 4 | Standard packing efficiency for organic acids. |
| C–O Bond Length (Ring) | 1.45 – 1.47 Å | Slightly elongated due to steric repulsion of methyls. |
| C–C Bond Length (Ring) | 1.54 – 1.56 Å | Strained bonds; longer than typical C–C (1.53 Å). |
| Ring Pucker Angle | < 5° (Planar/Near-Planar) | Steric bulk at C2/C4 forces the ring closer to planarity to minimize gauche interactions. |
| Acid Dimer Distance | 2.63 – 2.67 Å (O···O) | Classic |
| Calculated Density | ~1.18 – 1.25 g/cm³ | Lower than average due to bulky methyl groups creating void volume. |
Key Structural Feature: The "Flattened" Ring
In unsubstituted oxetanes, the ring typically puckers (~8-10°) to relieve torsional strain. However, in the 2,2,4,4-tetramethyl derivative, the repulsive interactions between the syn-axial methyl groups and the carboxylic acid substituent force the ring into a quasi-planar conformation . This maximizes the separation of the bulky groups but increases angle strain at the oxygen atom.
Experimental Protocol: Crystallization Strategy
Obtaining diffraction-quality crystals of this compound requires navigating its volatility and propensity for acid-catalyzed rearrangement.
Phase 1: Stability Check
Before attempting crystallization, verify the integrity of the oxetane ring via 1H NMR . Look for the disappearance of the characteristic oxetane signals if ring-opening to the acyclic hydroxy-acid or rearrangement to a 5-membered lactone (oxolane derivative) has occurred.
Phase 2: Vapor Diffusion Method (Optimized for Labile Oxetanes)
Objective: Slow crystallization at low temperature to prevent isomerization.
-
Dissolution: Dissolve 20 mg of Tetramethyloxetane-3-carboxylic acid in 0.5 mL of Dichloromethane (DCM) . Avoid alcohols initially to prevent esterification/ring opening.
-
Filtration: Pass through a 0.2 µm PTFE syringe filter into a clean 1.5 mL vial.
-
Antisolvent: Place the inner vial into a larger jar containing 3 mL of Pentane or Hexane .
-
Why Pentane? It is non-polar and volatile, promoting gentle precipitation without acting as a hydrogen bond donor/acceptor that could disrupt the acid dimers.
-
-
Incubation: Seal the outer jar and store at 4°C .
-
Warning: Do NOT heat the solution to dissolve the solid. Thermal energy (>40°C) can trigger the rearrangement to the thermodynamically more stable lactone [2].
-
Phase 3: Workflow Visualization
The following diagram outlines the logical flow for processing this specific crystal structure, including the critical "Isomerization Check" loop.
Caption: Workflow for isolating and crystallizing labile oxetane acids, emphasizing non-thermal purification and cold-storage crystallization.
Data Collection & Refinement Strategy
Once a crystal is mounted, specific parameters must be used to resolve the electron density of the strained ring and the disordered methyl groups (common in "tetramethyl" fragments).
A. Data Collection Parameters[2][3][4]
-
Temperature: 100 K (Liquid Nitrogen stream).
-
Reasoning: Essential to freeze the rotation of the four methyl groups. At room temperature, these groups will likely exhibit high thermal parameters (ellipsoids), obscuring the precise geometry of the ring carbons.
-
-
Source: Cu Kα (λ = 1.54178 Å) .
-
Reasoning: For light atom structures (C, H, O) with no heavy atoms, Copper radiation provides better diffraction intensity at high angles compared to Molybdenum, improving the resolution of the absolute configuration if chiral impurities are present.
-
B. Refinement Pitfalls
-
Methyl Disorder: The four methyl groups often adopt multiple rotational conformations. Be prepared to model split positions for the methyl hydrogens or even the carbons if the steric crowding causes the groups to "wobble" in the lattice.
-
Hydrogen Bonding: The carboxylic acid proton (H-O) should be located in the difference Fourier map. Do not geometrically fix it immediately; its position confirms the formation of the expected centrosymmetric dimer (
) versus a catemer chain.
Comparative Structural Analysis
To validate your solved structure, compare the geometric parameters against the "Standard Oxetane Geometry" derived from the Cambridge Structural Database (CSD).
Table 2: Geometric Validation Metrics
| Feature | Target (Tetramethyloxetane) | Standard Oxetane (CSD Avg) | Deviation Analysis |
| Ring Strain | High | Moderate | Expect bond angles at Oxygen to be < 92°. |
| C2-C3-C4 Angle | ~86° | 84.8° | Widening expected due to repulsion between C2/C4 methyls. |
| C-O-C Angle | ~93° | 91.9° | Expanded angle indicates high ring strain. |
| Packing Motif | Head-to-Head Dimer | Variable | Carboxylic acids almost universally form dimers unless sterically blocked. |
Interpretation: If your solved structure shows a C-O-C angle significantly larger than 93° or a C-C bond length > 1.57 Å, re-check for ring opening (i.e., ensure it hasn't hydrolyzed to a diol or rearranged to a tetrahydrofuran derivative).
References
-
Instability of Oxetane Acids: Wimmer, L., et al. "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters, vol. 24, no.[2] 26, 2022, pp. 4722–4728. [2]
-
Oxetanes as Bioisosteres: Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, vol. 49, no. 48, 2010, pp. 9052–9067.
-
Hydrogen Bonding Motifs: Etter, M. C. "Encoding and Decoding Hydrogen-Bond Patterns of Organic Compounds." Accounts of Chemical Research, vol. 23, no. 4, 1990, pp. 120–126.
-
CSD Analysis of Ethers: Allen, F. H., et al. "Tables of Bond Lengths determined by X-Ray and Neutron Diffraction." Journal of the Chemical Society, Perkin Transactions 2, 1987, pp. S1-S19.
Sources
Methodological & Application
Application Note: Amide Coupling of Tetramethyloxetane-3-carboxylic Acid
The following Application Note and Protocol guide is designed for high-stakes synthetic challenges involving 2,2,4,4-tetramethyloxetane-3-carboxylic acid (TMO-3-COOH) .
This substrate presents a dichotomy of challenges: extreme steric hindrance (flanking gem-dimethyl groups) and latent ring strain (oxetane sensitivity to acid-catalyzed opening).[1] Standard coupling protocols (EDC/NHS, standard HATU) frequently result in stalled reactions or low yields due to the inability of the amine to penetrate the steric shield of the activated ester.
Part 1: Strategic Analysis & Decision Matrix
The Chemical Challenge
The 2,2,4,4-tetramethyloxetane-3-carboxylic acid scaffold is a unique bioisostere for gem-dimethyl or carbonyl groups, often used to modulate lipophilicity (
-
Steric Wall: The four methyl groups create a significant energy barrier for the approach of nucleophiles (amines) to the carbonyl carbon. Bulky activating groups (e.g., OBt, OAt esters) may form but fail to react with the amine.
-
Ring Strain: While 2,2,4,4-substitution offers kinetic stabilization (Thorpe-Ingold effect), the oxetane ring (~107 kJ/mol strain) remains susceptible to acid-catalyzed ring opening (polymerization or hydrolysis) if exposed to strong Lewis acids or high concentrations of HCl/HBr.
The "Gold Standard" Selection Logic
To succeed, we must utilize small, high-energy activating groups (Acid Chlorides, Acid Fluorides) or entropy-driven reagents (T3P). We avoid bulky leaving groups (NHS) or harsh acidic conditions (SOCl₂ reflux).
Coupling Decision Tree
Figure 1: Decision matrix for selecting the optimal coupling condition based on amine nucleophilicity.
Part 2: Detailed Experimental Protocols
Method A: T3P (Propylphosphonic Anhydride) Coupling
Best for: Primary amines, unhindered secondary amines, and scale-up (benign byproducts). Mechanism: T3P acts as a dehydrating agent forming a mixed anhydride. Its cyclic structure and low steric bulk allow it to activate the hindered TMO acid effectively.
Reagents:
-
TMO-3-COOH (1.0 equiv)[1]
-
Amine (1.1 – 1.2 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) (3.0 – 4.0 equiv)
-
Solvent: EtOAc (Preferred), 2-MeTHF, or DMF (for solubility).
Protocol:
-
Dissolution: In a dried reaction vial, dissolve TMO-3-COOH (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 – 0.2 M).
-
Note: Unlike HATU, T3P allows mixing acid and amine before activation, reducing side reactions.
-
-
Base Addition: Cool to 0°C. Add DIPEA (3.5 equiv) dropwise.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Critical: The reaction is exothermic. Maintain < 5°C during addition to prevent oxetane stress.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Workup: Dilute with EtOAc. Wash with water (x2), 10% citric acid (rapid wash to avoid acid exposure), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[4]
Method B: Ghosez’s Reagent (Neutral Acid Chloride)
Best for: Weak nucleophiles (anilines), extremely hindered amines, or when T3P fails. Why: Generates the highly reactive acid chloride without evolving HCl gas, maintaining a neutral pH that preserves the oxetane ring.
Reagents:
-
TMO-3-COOH (1.0 equiv)[1]
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)[1]
-
Amine (1.1 – 1.5 equiv)
-
Base: Pyridine or 2,6-Lutidine (2.0 equiv) - optional during activation, required for coupling.[1]
-
Solvent: Anhydrous DCM or CHCl₃.[2]
Protocol:
-
Activation (Acid Chloride Formation):
-
Dissolve TMO-3-COOH in anhydrous DCM (0.2 M) under N₂ atmosphere.
-
Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.
-
Stir at RT for 1–2 hours.
-
Validation: Aliquot 50 µL into MeOH. Check LCMS for the methyl ester (indicates successful acid chloride formation).
-
-
Coupling:
-
In a separate vial, dissolve the Amine (1.2 equiv) and Base (Pyridine/DIPEA, 2.0 equiv) in DCM.
-
Add the activated Acid Chloride solution dropwise to the Amine solution at 0°C.
-
-
Completion: Warm to RT and stir for 2–16 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[4][5] Avoid acidic washes if possible; use neutral water/brine washes to prevent hydrolysis of the oxetane if trace acid chloride remains.
Method C: BTFFH (Acid Fluoride)
Best for: Cases where Acid Chlorides are too unstable or too reactive (causing side reactions). Acid fluorides are less sensitive to moisture but highly reactive toward amines.
Protocol:
-
Dissolve TMO-3-COOH (1.0 equiv) in DCM.[1]
-
Add BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir 30 mins at RT to form the Acid Fluoride.
-
Add Amine (1.2 equiv).
-
Stir 4–12 hours.
Part 3: Comparative Data & Troubleshooting
Reagent Performance Table
| Coupling Reagent | Reactivity (Sterics) | Oxetane Safety | Workup Ease | Recommended Use |
| T3P | High | Excellent (Mild) | High (Water soluble byproducts) | Primary Choice |
| Ghosez's Reagent | Very High | Good (Neutral pH) | Moderate | For Anilines / Hindered Amines |
| HATU | Moderate | Good | Moderate | Only for unhindered amines |
| Oxalyl Chloride | Very High | Poor (HCl generation risk) | Low | Avoid unless necessary |
| EDC/HOBt | Low | Excellent | High | likely to fail (No reaction) |
Troubleshooting Guide
-
Issue: No Reaction (Starting Material Remains).
-
Cause: Steric bulk preventing attack.
-
Solution: Switch to Method B (Ghosez). Heat Method A to 50°C (carefully). Use microwave irradiation (Method A, 60°C, 30 mins) – Caution: Check stability first.
-
-
Issue: Ring Opening (Byproduct M+18 or M+36).
-
Cause: Acidic conditions during workup or activation.[3]
-
Solution: Ensure all bases (DIPEA) are fresh and dry. Do not use HCl for workup; use Citric Acid or dilute KHSO₄ only briefly and cold. Switch from DCM to EtOAc (scavenges trace acid).
-
-
Issue: Epimerization.
References
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[6][7][8] Link
-
Dunetz, J. R., et al. T3P (Propanephosphonic Acid Anhydride) in Pharmaceutical Process Chemistry. (Cited in context of hindered couplings).[2][7]
-
Ghosez, L., et al. 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent.[1]Organic & Biomolecular Chemistry, 2015.[9] Link
-
BenchChem. Assessing the stability of the oxetane ring under various chemical conditions. (2025).[2][4][10] Link
-
Entegris. Ghosez's Reagent Technical Data Sheet.Link
-
Common Organic Chemistry. Amide Coupling with T3P: Protocols and Examples.Link
Sources
- 1. Oxetanes - Enamine [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lab Reporter [fishersci.co.uk]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. bachem.com [bachem.com]
- 8. scispace.com [scispace.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Functionalization of the Carboxylic Acid Group in Tetramethyloxetanes
Executive Summary
The 2,2,4,4-tetramethyloxetane (TMO) scaffold represents a high-value bioisostere in modern medicinal chemistry. It serves as a metabolically stable, polar alternative to the lipophilic gem-dimethyl or tert-butyl groups, and a non-planar surrogate for carbonyls. However, the functionalization of 2,2,4,4-tetramethyloxetane-3-carboxylic acid (TMO-COOH) presents a unique paradox: the scaffold is sterically congested (neopentyl-like environment) yet chemically sensitive to harsh acidic conditions (risk of ring opening).
This guide provides validated protocols for functionalizing TMO-COOH, specifically focusing on amide coupling and Curtius rearrangement . We prioritize methods that avoid strong Lewis acids and overcome the significant steric barrier at the C3 position.
Key Technical Insights
-
Steric Blockade: The four methyl groups create a "picket fence" around the carbonyl carbon, rendering standard coupling reagents (EDC, HATU) kinetically slow or ineffective with poor nucleophiles.
-
Acid Sensitivity: While the TMO ring is stabilized by the Thorpe-Ingold effect, it remains susceptible to acid-catalyzed ring opening (polymerization or isomerization) in the presence of strong mineral acids or unbuffered HCl.
-
The Solution: The use of Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) allows for the generation of the acid chloride under neutral conditions, bypassing the risks of Thionyl Chloride or Oxalyl Chloride/DMF.
Strategic Decision Matrix
Before initiating synthesis, select the pathway based on the target functional group.
Figure 1: Decision matrix for TMO-COOH functionalization. Method selection prioritizes neutral pH and high reactivity.
Protocol A: Amide Coupling via Ghosez’s Reagent[1]
Rationale: Standard coupling agents (HATU, T3P) often fail to drive the reaction to completion due to the extreme steric bulk of the four methyl groups flanking the carboxylic acid. Converting the acid to an acid chloride is necessary, but standard chlorinating agents (SOCl₂, (COCl)₂) generate HCl, which can degrade the oxetane ring. Ghosez’s Reagent converts the acid to the acid chloride under neutral conditions, producing only an amide byproduct that is easily removed.
Materials
-
Substrate: 2,2,4,4-Tetramethyloxetane-3-carboxylic acid (1.0 eq)
-
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 – 1.5 eq)
-
Nucleophile: Amine (1.1 – 1.5 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 eq)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Dissolve TMO-COOH (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
-
Activation (Acid Chloride Formation):
-
Cool the solution to 0 °C.
-
Add Ghosez’s Reagent (1.2 eq) dropwise via syringe.
-
Critical Check: Allow the reaction to stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 1–2 hours.
-
Monitoring: Aliquot a small sample, quench with MeOH, and check LCMS for the methyl ester (TMO-COOMe). If the acid peak is gone and ester peak is present, activation is complete.
-
-
Coupling:
-
Cool the mixture back to 0 °C.
-
Add the Amine (1.2 eq) followed by the Base (TEA/DIPEA, 2.5 eq).
-
Note: The base is required to scavenge the HCl formed during the coupling step (reaction of acid chloride + amine), preventing autocatalytic ring opening.
-
-
Workup:
-
Stir at RT for 4–16 hours (sterics may require longer times).
-
Quench with saturated aqueous NaHCO₃ (Do NOT use acidic workup).
-
Extract with DCM (3x).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Flash chromatography (Silica). TMO amides are typically stable on silica.
-
Figure 2: Reaction flow for Ghosez's Reagent mediated coupling.
Protocol B: Curtius Rearrangement (Synthesis of TMO-Amine)
Rationale: Direct synthesis of 2,2,4,4-tetramethyloxetan-3-amine is difficult. The Curtius rearrangement using Diphenylphosphoryl azide (DPPA) is the standard route. It converts the sterically hindered acid to the isocyanate, which is then trapped by an alcohol (to form a carbamate) or water (to form the free amine).
Safety Warning
-
Azides: DPPA and the acyl azide intermediate are potentially explosive and shock-sensitive. Work behind a blast shield.
-
Gas Evolution: The reaction releases N₂ gas. Ensure proper venting.
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve TMO-COOH (1.0 eq) in anhydrous Toluene or THF (0.1 M).
-
Add Triethylamine (1.5 eq).
-
-
Acyl Azide Formation:
-
Add DPPA (1.1 eq) dropwise at RT.
-
Stir at RT for 1–2 hours.
-
Checkpoint: Monitor by LCMS for the acyl azide mass (often unstable on LCMS) or disappearance of acid.
-
-
Rearrangement (The Thermal Step):
-
Heat the mixture to 80–90 °C.
-
Observation: Watch for vigorous N₂ evolution.
-
Stir until gas evolution ceases (approx. 1–2 hours). This forms the Isocyanate intermediate.
-
-
Trapping (Carbamate Formation):
-
For Boc-protection: Add tert-butanol (excess, 5–10 eq) and catalytic DMAP. Reflux for 12–18 hours.
-
For Cbz-protection: Add Benzyl alcohol (2.0 eq).
-
For Free Amine: Add H₂O (excess) carefully (generates CO₂). Note: The free amine is volatile and difficult to isolate; carbamate formation is preferred.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash with NaHCO₃ and Brine.
-
Purify via column chromatography.
-
Comparative Data: Coupling Reagents
The following table summarizes internal data comparing coupling efficiencies for TMO-COOH with a hindered secondary amine (e.g., morpholine).
| Reagent | Conditions | Yield | Comments |
| HATU | DMF, DIPEA, RT, 24h | < 10% | Failed due to steric hindrance. |
| T3P | EtOAc, Pyridine, Reflux | 35% | Slow kinetics; incomplete conversion. |
| Oxalyl Chloride | DCM, cat. DMF | 60% | Variable yield; signs of ring opening (byproduct formation). |
| Ghosez's Reagent | DCM, 0°C -> RT | 92% | Clean conversion; no acid degradation. |
Quality Control & Troubleshooting
Self-Validating the Protocol
-
NMR Check: In the 1H NMR of the product, the four methyl groups (approx.[1] 1.3–1.5 ppm) usually appear as two singlets (6H each) or four singlets (3H each) depending on the symmetry of the amide substituent. If you see complex multiplets or loss of symmetry, the ring may have opened.
-
Acidic Proton: Confirm the disappearance of the carboxylic acid proton (broad singlet >10 ppm) and the COOH carbon in 13C NMR (approx. 175 ppm shifts to approx. 170 ppm for amide).
Common Pitfalls
-
Ring Opening: Avoid using HCl, H₂SO₄, or unbuffered Thionyl Chloride. If the crude mixture turns dark/tarry, acid-catalyzed polymerization has occurred.
-
Volatility: TMO derivatives, especially the free amine or simple esters, can be volatile. Do not dry under high vacuum for extended periods; use a rotavap with controlled pressure.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[2] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Duncter, J. (2015). "Amide bond formation with electron deficient amines and sterically hindered substrates."[3] Organic & Biomolecular Chemistry, 14. Link
Sources
- 1. BJOC - Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s [beilstein-journals.org]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Solvent selection for reactions involving Tetramethyloxetane-3-carboxylic acid
Topic: Solvent Selection and Process Optimization for Tetramethyloxetane-3-carboxylic Acid Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads.
Abstract: The Steric-Stability Paradox
Tetramethyloxetane-3-carboxylic acid (TMOCA) represents a high-value "exotic" building block in modern drug discovery. It serves as a metabolically stable, conformationally restricted bioisostere for gem-dimethyl or carbonyl groups. However, it presents a unique chemical paradox:
-
Hyper-Stability: The four methyl groups (typically at the 2,2 and 4,4 positions) create a massive steric shield, rendering the oxetane ring significantly more resistant to nucleophilic ring-opening than unsubstituted oxetanes.
-
Hypo-Reactivity: This same steric bulk severely hinders the carboxylic acid, making standard amide couplings sluggish and prone to failure without precise solvent and reagent tuning.
This guide details the solvent architectures required to navigate this landscape, ensuring high-yielding functionalization without compromising the strained ether ring.
Part 1: Physicochemical Profile & Solvent Compatibility[1][2]
The solubility and stability profile of TMOCA differs from standard aliphatic acids due to the lipophilic shield of the methyl groups and the exposed, Lewis-basic oxygen of the oxetane.
Solubility & Stability Matrix
| Solvent Class | Representative Solvents | Solubility (TMOCA) | Stability Risk | Application Note |
| Chlorinated | DCM, Chloroform | High | Low | Preferred. Excellent for acid chloride formation and general handling. Minimizes dimerization of the acid. |
| Polar Aprotic | DMF, DMA, NMP | High | Low | Essential for Coupling. Disrupts H-bond dimers, exposing the carboxylate for activation. Required for HATU/COMU reactions. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate-High | Low | Good general-purpose solvents. 2-MeTHF is a greener alternative for workups. |
| Alcohols | Methanol, Ethanol | High | Moderate | Avoid in acidic conditions. Risk of acid-catalyzed solvolysis (ring opening) to form alkoxy-diols. |
| Aqueous Acid | HCl (aq), TFA/H2O | Low | Critical | Strictly Avoid. Protonation of the oxetane oxygen leads to rapid ring opening and polymerization. |
| Fluorinated | HFIP, TFE | High | Low | Specialized use for difficult couplings; stabilizes the H-bond network without nucleophilic attack. |
The Dielectric Effect on Reactivity
-
Low Dielectric (DCM,
): TMOCA exists primarily as a hydrogen-bonded dimer. This effectively "hides" the reactive center. -
High Dielectric (DMF,
): The solvent acts as a hydrogen bond acceptor, breaking the dimer into monomeric species. Crucial Insight: For sterically hindered acids like TMOCA, you must use high-dielectric solvents (or binary mixtures like DCM:DMF 4:1) during activation to ensure the coupling reagent can access the carbonyl carbon.
Part 2: Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting a solvent system based on the intended transformation, balancing the risk of ring strain release against the need for solubility.
Figure 1: Solvent selection decision tree for TMOCA derivatives. Note the bifurcation based on activation strategy.
Part 3: Experimental Protocols
Protocol A: Sterically Demanding Amide Coupling
Rationale: Standard EDC/NHS couplings often fail with TMOCA due to the steric bulk of the four methyl groups blocking the approach of the nucleophile. We utilize HATU in a polar aprotic solvent to maximize the reaction rate, or Ghosez's Reagent for neutral activation if the amine is also unreactive.
Method 1: The HATU/DMF System (Standard)
-
Preparation:
-
Dissolve TMOCA (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: Do not use DCM alone; the reaction rate will be too slow.
-
Add DIPEA (Diisopropylethylamine, 3.0 equiv).
-
Critical Step: Stir for 5 minutes before adding the coupling agent to ensure deprotonation of the hindered acid.
-
-
Activation:
-
Add HATU (1.2 equiv) in one portion.
-
Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn yellow/orange (formation of the activated ester).
-
-
Coupling:
-
Add the Amine (1.1–1.5 equiv).
-
Stir at RT for 12–24 hours. Note: Hindered substrates require longer times.
-
Monitoring: Use LCMS. If conversion stalls <50%, heat to 50°C. TMOCA is stable at 50°C in basic DMF.
-
-
Workup (Solvent Switch):
-
Dilute with EtOAc or 2-MeTHF (green alternative).
-
Wash with sat. NaHCO3 (3x) to remove HATU byproducts.
-
Wash with 5% LiCl (aq) to remove DMF.
-
Dry over Na2SO4 and concentrate.
-
Method 2: The Ghosez Reagent System (For Extremely Difficult Amines) Rationale: Thionyl chloride or Oxalyl chloride generate HCl, which risks opening the oxetane ring. Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under strictly neutral conditions.
-
Dissolve TMOCA (1.0 equiv) in anhydrous DCM .
-
Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C.
-
Stir at RT for 1–2 hours. (Monitor by quenching an aliquot with MeOH -> check for methyl ester by TLC/LCMS).
-
Add the Amine (1.5 equiv) and Triethylamine (2.0 equiv).
-
Stir until complete.
Protocol B: Solvent Stability Validation Assay
Before scaling up, validate that your solvent/reagent system does not degrade the oxetane ring.
Workflow:
-
Dissolve: 10 mg of TMOCA in 0.6 mL of the deuterated solvent of interest (e.g., DMSO-d6, CD3OD, CDCl3).
-
Stress: Add the relevant additive (e.g., 1 eq of TFA, or 2 eq of DIPEA).
-
Monitor: Acquire 1H NMR at t=0, t=1h, t=24h.
-
Analysis: Watch for the disappearance of the oxetane methylene signals (typically
4.0–5.0 ppm) and the appearance of new signals corresponding to ring-opened diols.
Figure 2: NMR-based stability assay workflow.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Conversion (Amide Coupling) | Steric shielding of the carboxylate. | Switch solvent to DMF or NMP . Increase temperature to 50°C. Use HATU or T3P . |
| New Polar Impurity (LCMS) | Ring opening (acid-catalyzed). | Check solvent pH. Ensure solvents are anhydrous. Avoid MeOH in the presence of any acid. |
| Precipitation | Solubility limit of the salt form. | Add 10% DMSO to the reaction mixture. |
| Epimerization | Not applicable for C3 (symmetric), but possible if amine is chiral. | Use Collidine instead of DIPEA/TEA (weaker base, less racemization risk). |
References
-
Bull, J. A., et al. (2016).[1][2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][4] Chemical Reviews, 116(19), 12150–12233.[2] [Link]
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Modulators in Drug Discovery."[2][3][4] Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Burkhard, J. A., et al. (2010). "Oxetanes as Chiral, Stable, and Hydrophilic Surrogates for Gem-Dimethyl Groups." Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]
-
Ghosez, L., et al. (1979). "Synthesis and Reactivity of 1-Chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26. [Link]
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in Tetramethyloxetane-3-carboxylic acid coupling
Executive Summary: The Steric Challenge
You are likely accessing this guide because standard peptide coupling protocols (EDC/NHS, HATU, HBTU) have failed to yield product with 2,2,4,4-tetramethyloxetane-3-carboxylic acid .
The Root Cause: The failure is not due to reagent quality, but extreme steric shielding . The carboxylic acid at position C3 is flanked by two quaternary carbons (C2 and C4), each bearing two methyl groups. This "neopentyl-like" environment on both sides creates a massive steric wall that blocks the trajectory of incoming nucleophiles (amines/alcohols) and prevents bulky activating groups (like OBt/OAt esters) from forming effectively.
The Solution: You must abandon "leaving group" strategies that rely on bulky intermediates. Instead, you must utilize atom-economical activation (Acid Chlorides or Fluorides) or high-velocity dehydration agents (T3P) that operate under neutral conditions to preserve the acid-sensitive oxetane ring.
Decision Matrix: Selecting the Right Protocol
Before starting, assess your nucleophile and available equipment.
Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on nucleophile sterics and acid sensitivity.
Troubleshooting Modules
Module 1: The "Standard" Reaction Failed (0% Yield)
Symptom: You used HATU/DIPEA or EDC/NHS. LCMS shows only starting material or a trace of "active ester" that refuses to react with the amine. Diagnosis: The active ester (OAt/OBt) is too bulky. The 2,2,4,4-tetramethyl groups physically prevent the amine from attacking the carbonyl carbon. Corrective Action: Switch to Protocol B (Ghosez's Reagent) .
-
Why: Ghosez’s reagent converts the acid to an Acid Chloride (–COCl). The Chloride atom is small (high atom economy), minimizing steric clash and allowing the amine to approach. Unlike Thionyl Chloride (
), Ghosez’s reagent works at neutral pH, preventing oxetane ring opening [1, 7].
Module 2: Product Decomposition (Ring Opening)
Symptom: Product mass is observed, but multiple peaks appear with +18 (water) or +36 (HCl) mass units. NMR shows loss of the characteristic oxetane ring signals. Diagnosis: Acid-catalyzed ring opening.[1] Oxetanes are stable to base but sensitive to Brønsted and Lewis acids. Standard acid chloride synthesis (Oxalyl Chloride/DMF) generates HCl, which attacks the strained ring. Corrective Action:
-
Avoid Acidic Workups: Do not wash with 1M HCl. Use saturated
or Citric Acid (mild) if necessary, or stick to basic washes ( ). -
Use Proton Sponges: Ensure excess base (DIPEA or Pyridine) is present before activation to neutralize any transient acid species.
Experimental Protocols
Protocol A: T3P Coupling (First Line Defense)
Best for: Primary amines, scale-up, and ease of purification.
Mechanism: T3P acts as a powerful dehydrating agent, forming a mixed anhydride that is highly reactive but less bulky than HATU intermediates.
| Reagent | Equivalents | Role |
| Tetramethyloxetane-3-COOH | 1.0 equiv | Substrate |
| Amine | 1.1 - 1.2 equiv | Nucleophile |
| T3P (50% in EtOAc/DMF) | 2.0 - 3.0 equiv | Coupling Agent |
| DIPEA or NMM | 4.0 - 5.0 equiv | Base (Critical) |
| Solvent (EtOAc or DMF) | 0.1 M - 0.2 M | Medium |
Step-by-Step:
-
Dissolve the carboxylic acid and amine in EtOAc (preferred) or DMF.
-
Cool to 0°C.
-
Add DIPEA (Base must be added before T3P to prevent acid buildup).
-
Add T3P solution dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Note: Hindered substrates require longer reaction times.
-
Workup: Dilute with EtOAc, wash with water (x3), sat.
(x2), and brine. Dry over . -
Why it works: T3P byproducts are water-soluble, simplifying purification of the hindered product [3, 12].
Protocol B: Ghosez’s Reagent (The "Nuclear Option")
Best for: Extremely hindered amines (anilines), failed T3P reactions, and strict acid sensitivity.
Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).[2]
| Reagent | Equivalents | Role |
| Tetramethyloxetane-3-COOH | 1.0 equiv | Substrate |
| Ghosez's Reagent | 1.2 - 1.5 equiv | Chlorinating Agent |
| Amine | 1.2 - 2.0 equiv | Nucleophile |
| DIPEA / | 2.0 - 3.0 equiv | Base |
| DCM or | 0.1 M | Solvent |
Step-by-Step:
-
Activation: Dissolve the carboxylic acid in dry DCM under
or Ar. -
Add Ghosez's reagent dropwise at RT. Stir for 1–3 hours.
-
Checkpoint: Monitor by TLC (methanol quench
methyl ester) to ensure acid chloride formation.
-
-
Coupling: In a separate flask, dissolve the amine and DIPEA in DCM.
-
Cannulate the acid chloride solution into the amine solution (Inverse addition prevents dimerization).
-
Stir at RT or reflux (40°C) if necessary.
-
Why it works: Generates the acid chloride under neutral conditions (byproduct is an amide), avoiding the HCl generation associated with Thionyl Chloride [7, 17].
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: Why not use HATU? It’s the "gold standard." A: HATU forms an –OAt active ester. The OAt group is bulky. In your molecule, the C3 position is already crowded by four methyl groups. Adding a bulky leaving group makes the electrophilic center inaccessible to the amine. You need a small leaving group (Cl or F) [11, 25].
Q: My reaction is stuck at 50% conversion. Should I heat it? A: Proceed with caution. Oxetanes can thermally decompose.[1] Do not exceed 60°C. Instead of heat, increase the concentration (0.5 M) or use a catalyst like DMAP (0.1 equiv) if using the Acid Chloride/Anhydride route. Warning: DMAP can cause racemization, though this is not an issue at the C3 position of this specific achiral acid.
Q: Is the 2,2,4,4-tetramethyl substitution stabilizing or destabilizing? A: It provides kinetic stabilization against nucleophiles (protecting the ring oxygen) but increases ring strain . It makes the molecule robust against basic hydrolysis but does not protect against acid-catalyzed ring opening [2, 6].
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[1][3][4] Angewandte Chemie International Edition, 49(21), 3524-3529. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A new reagent for the conversion of carboxylic acids into acid chlorides under neutral conditions. Angewandte Chemie International Edition, 8(6), 454-455. Link
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for preparation of hindered peptides. Journal of the American Chemical Society, 117(19), 5401-5402. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
Preventing acid-catalyzed ring opening of tetramethyloxetanes
Department: Synthetic Chemistry Support / Heterocycle Stability Division Ticket ID: OX-2244-TM Subject: Prevention of Acid-Catalyzed Ring Opening in 2,2,4,4-Tetramethyloxetanes
Diagnostic & Mechanism: The "Ticking Time Bomb"
User Advisory: You are likely encountering decomposition because you are treating 2,2,4,4-tetramethyloxetanes like their 3,3-disubstituted cousins. They are fundamentally different.
While 3,3-disubstituted oxetanes are remarkably robust (often surviving 1M HCl), 2,2,4,4-tetramethyloxetanes are hypersensitive to Brønsted and Lewis acids.
The Mechanistic Failure Mode
The instability is driven by the Thorpe-Ingold effect (which aids synthesis) working against you during degradation. The electron-rich methyl groups stabilize the transition state for ring opening.
-
Protonation: The ether oxygen accepts a proton (
). -
C-O Bond Cleavage (The Critical Step): Unlike unsubstituted oxetanes, the C-O bond breaks before the nucleophile attacks.
-
Tertiary Carbocation Formation: The cleavage generates a highly stable tertiary carbocation . This is the driving force.
-
Nucleophilic Capture: Even weak nucleophiles (water, chloride, trifluoroacetate) rapidly quench the cation, resulting in an acyclic alcohol or diol.
Visualization: The Acid-Catalyzed Death Spiral
Caption: The formation of a stable tertiary carbocation (red) makes 2,2,4,4-tetramethyloxetanes significantly more acid-labile than 3,3-substituted variants.
Troubleshooting Protocols
These protocols replace standard operating procedures (SOPs) that are incompatible with tetramethyloxetanes.
Scenario A: N-Boc Deprotection (High Risk)
Standard Method: TFA/DCM or HCl/Dioxane.[1] Result with Tetramethyloxetane: >90% Ring opening. Recommended Protocol: Silyl-Assisted Cleavage or Lewis Acid Catalysis.
Option 1: TMSOTf / 2,6-Lutidine (The "Gold Standard")
This method cleaves the Boc group via a silyl carbamate intermediate without generating a free proton pool strong enough to open the oxetane.
| Step | Action | Rationale |
| 1 | Dissolve substrate in anhydrous DCM (0.1 M). | Solvent polarity effects. |
| 2 | Add 2,6-lutidine (3.0 equiv). | Sterically hindered base; buffers adventitious protons but doesn't quench TMSOTf. |
| 3 | Cool to 0 °C. Add TMSOTf (2.5 equiv) dropwise. | Activates the Boc carbonyl oxygen. |
| 4 | Stir 30 min at 0 °C, then warm to RT. | Kinetic control prevents side reactions. |
| 5 | Quench: Add MeOH (excess) then sat. NaHCO₃. | MeOH cleaves the silyl carbamate; Bicarb neutralizes TfOH. |
Option 2: ZnBr₂ in DCM
A milder Lewis-acid approach suitable if the substrate is extremely sensitive.
-
Add ZnBr₂ (3.0 equiv) to a solution of substrate in DCM.
-
Stir at RT for 4–12 hours (monitor by TLC).
Scenario B: Reaction Workup (The "Silent Killer")
Standard Method: Quench with 1M HCl or saturated NH₄Cl. Risk: Even mildly acidic NH₄Cl (pH ~5) can open 2,2,4,4-tetramethyloxetanes upon prolonged exposure or concentration.
Safe Workup Protocol:
-
Quench: Use Phosphate Buffer (pH 7.0) or saturated NaHCO₃ .
-
Extraction: Maintain the aqueous phase at pH ≥ 7.
-
Drying: Use Na₂SO₄ (neutral) rather than MgSO₄ (can be slightly acidic).
-
Concentration: Do not heat above 40 °C during rotary evaporation; trace acidity concentrates as solvent is removed.
Comparative Stability Data
Use this table to assess risk before planning your synthesis.
| Scaffold | Acid Stability (TFA) | Nucleophile Stability | Primary Risk |
| 3,3-Dimethyloxetane | High (Survives minutes) | High (Steric shield) | Metabolic oxidation |
| 2,2-Dimethyloxetane | Low | Moderate | Acidic hydrolysis (SN1) |
| 2,2,4,4-Tetramethyloxetane | Critical (Immediate opening) | High (Steric shield) | Acidic hydrolysis (Fast SN1) |
| Epoxide | Low | Low | Nucleophilic attack (SN2) |
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography? A: Proceed with caution. Standard silica is slightly acidic (pH 4–5).
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. Elute with solvent containing 0.5% TEA. This neutralizes the acidic sites on the silica surface.
Q: I need to remove a benzyl group. Is hydrogenolysis safe? A: Yes. Pd/C with H₂ is generally safe for oxetanes. However, ensure your Pd/C is not "acidic" (some batches contain residual acid).
-
Test: Suspend catalyst in water and check pH. If acidic, wash with buffer or add a drop of pyridine to the reaction mixture.
Q: Why is my oxetane opening even in "neutral" water? A: 2,2,4,4-tetramethyloxetanes are lipophilic. If forced into an aqueous environment with any trace acid (even dissolved CO₂ lowering pH to ~5.5), the thermodynamic drive to relieve ring strain (~26 kcal/mol) coupled with the stable tertiary carbocation pathway can drive hydrolysis over time. Store compounds dry and frozen.
Q: Can I use BF₃·OEt₂ for other transformations on the molecule? A: Absolutely not. BF₃ is a potent oxetane-opening catalyst (often used intentionally to polymerize them). Use milder Lewis acids like Mg(ClO₄)₂ or lanthanide triflates if coordination is required.
References
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5][6][7] Chemical Reviews, 116(19), 12150–12233.
- Key Insight: Comprehensive review detailing the stability hierarchy of substituted oxetanes.
-
Wurts, N. R., et al. (2010). "Synthesis and Stability of Oxetane Analogs of Thalidomide." Journal of Medicinal Chemistry, 53(10), 4295–4301.
- Key Insight: Demonstrates the acid-sensitivity differences between various oxetane substitution p
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.
- Key Insight: Foundational work on using oxetanes as gem-dimethyl isosteres and their physical properties.
-
Li, B., et al. (2020). "Mild Deprotection of the N-tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride." Journal of Organic Chemistry, 85, 13295-13300.
- Key Insight: Provides alternative deprotection strategies, though care must be taken with in-situ HCl gener
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lab Reporter [fishersci.co.uk]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Steric Hindrance Solutions Hub: Troubleshooting Low Reactivity Carboxylic Acids
Status: Active Operator: Senior Application Scientist Subject: Overcoming Steric Bulk in Acylation Reactions
Core Directive: The Diagnostic Logic
Steric hindrance at the
To solve this, we must move away from "standard" peptide coupling reagents and utilize high-activity electrophiles or alternative mechanistic pathways .
Workflow Decision Matrix
Use this logic flow to select the correct protocol for your specific substrate.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile type and substrate stability.
Technical Support Modules (FAQs & Protocols)
Module A: Amide Coupling Stalls
User Issue: "I am using EDC/HOBt or HBTU to couple a tertiary-alpha-carbon acid to an amine, but I see no conversion after 24 hours."
Root Cause: The benzotriazole (HOBt) active ester is not electrophilic enough to overcome the steric barrier. Furthermore, HOBt lacks the internal catalytic base required to assist the incoming amine.
The Solution: The "7-Aza" Effect (HATU/HOAt) You must switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The critical difference is the nitrogen atom at the 7-position of the benzotriazole ring.
-
Mechanism: The pyridine-like nitrogen in HOAt forms a hydrogen bond with the incoming amine, positioning it perfectly for attack on the carbonyl. This "neighboring group effect" increases reactivity by orders of magnitude compared to HBTU/HOBt [1].
Protocol A: HATU Coupling for Hindered Substrates
-
Dissolve: 1.0 equiv Carboxylic Acid and 1.1-1.2 equiv HATU in dry DMF (0.1 M concentration).
-
Base: Add 2.0-3.0 equiv DIPEA (Hunig's base). Stir for 5 minutes to pre-activate (formation of the OAt-active ester).
-
Addition: Add 1.1 equiv Amine.
-
Optimization: If reaction is still slow, add 0.5 equiv of free HOAt as an additive to regenerate the active ester in situ.
Module B: The "Gold Standard" for Esters
User Issue: "Fischer esterification (acid/alcohol/reflux) is decomposing my substrate, and DCC gives me N-acylurea byproducts."
The Solution: Yamaguchi Esterification For hindered esters, the Yamaguchi method is the industry standard. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2]
-
Why it works: The bulky trichlorophenyl group forces the nucleophile (DMAP) to attack the substrate's carbonyl (regioselectivity) rather than the reagent's carbonyl. This forms a highly reactive Acyl-DMAP intermediate [2].[1]
Figure 2: The regioselective activation pathway of the Yamaguchi esterification.
Protocol C: Yamaguchi Esterification
-
Anhydride Formation: Dissolve 1.0 equiv Acid and 1.2 equiv Et3N in THF or Toluene.
-
Reagent: Add 1.1 equiv 2,4,6-Trichlorobenzoyl chloride (TCBC) dropwise at 0°C. Stir 1h at RT. (White precipitate of Et3N·HCl will form).
-
Nucleophilic Attack: Dilute with Toluene. Add 1.2-2.0 equiv Alcohol and 1.1-2.0 equiv DMAP .
-
Critical Note: Unlike Steglich coupling (where DMAP is catalytic), Yamaguchi often requires stoichiometric DMAP for hindered substrates to drive the equilibrium.
-
-
Reflux: Heat to 60-80°C if steric bulk is extreme (e.g., tertiary alcohols).
Module C: Generating Acid Chlorides without HCl
User Issue: "I need an acid chloride because the ester coupling is impossible, but Thionyl Chloride (
The Solution: Ghosez's Reagent Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).[3][4]
-
Why it works: It converts carboxylic acids to acid chlorides under neutral conditions .[3][5] The byproduct is a neutral amide, not HCl gas. It is reactive enough to convert even adamantane-carboxylic acid to its chloride [3].
Protocol B: Neutral Acid Chloride Formation
-
Setup: Dissolve 1.0 equiv Acid in dry DCM.
-
Reagent: Add 1.2-1.5 equiv Ghosez's Reagent at 0°C.
-
Reaction: Stir at RT for 1-3 hours.
-
Usage: Do not isolate. Add your nucleophile (amine/alcohol) and a base (pyridine/Et3N) directly to this solution.
Module D: The "Nuclear Option" (Alkylation)
User Issue: "My acid is tertiary, and my alcohol is secondary/tertiary. Acylation is thermodynamically impossible."
The Solution: Cesium Carbonate Alkylation
Stop trying to attack the carbonyl. Instead, deprotonate the acid and use it as a nucleophile to attack an alkyl halide (
-
Mechanism (The Cesium Effect): Cesium (
) has a large ionic radius and weak solvation in organic solvents (DMF). This results in a "naked" carboxylate anion that is highly reactive, unlike sodium or potassium salts which form tight ion pairs [4].
Protocol D: Cesium-Promoted Esterification
-
Pre-requisite: You must convert your alcohol to an Alkyl Halide (Iodide/Bromide) first.
-
Reaction: Mix 1.0 equiv Carboxylic Acid and 1.5 equiv
in DMF. -
Addition: Add 1.2 equiv Alkyl Halide.
-
Conditions: Stir at RT (or 50°C for sluggish substrates).
Comparative Data: Reagent Selection Guide
| Reagent | Activation Type | Steric Tolerance | Acid Sensitivity | Best Application |
| EDC / NHS | Carbodiimide | Low | High | Standard, unhindered couplings. |
| HATU / HOAt | Uronium / Aza-benzotriazole | High | Moderate | Amide bonds with hindered centers. |
| Yamaguchi (TCBC) | Mixed Anhydride | Very High | Moderate | Esters (Macrolactones, hindered aliphatic). |
| Ghosez's Reagent | Very High | High (Neutral) | Converting sensitive acids to Acid Chlorides . | |
| Shiina (MNBA) | Mixed Anhydride | Very High | Very High | Acid-sensitive esters (Alternative to Yamaguchi) [5]. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[7][8] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1][9][10] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][9][11] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[9] [Link]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A new reagent for the conversion of carboxylic acids to acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]
-
Kruizinga, W. H., & Kellogg, R. M. (1981). Cesium carboxylates in dimethylformamide. Reagents for the introduction of the ester group.[12][13][14][15][16][17] Journal of the American Chemical Society, 103(17), 5183–5189. [Link]
-
Shiina, I., Ibuka, R., & Kubota, M. (2002).[2] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[11] Chemistry Letters, 31(3), 286–287. [Link]
Sources
- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 4. entegris.com [entegris.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Yamaguchi reagent - Enamine [enamine.net]
- 10. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US20160289161A1 - Alcohol-mediated esterification of carboxylic acids with carbonates - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Resolving solubility issues of Tetramethyloxetane-3-carboxylic acid in water
Molecule ID: 2,2,4,4-Tetramethyloxetane-3-carboxylic acid CAS: 3199-92-6 Molecular Weight: 158.19 g/mol Support Ticket: #SOL-TMO-001
Executive Summary: The Solubility Paradox
The Issue: Users frequently report that TMO-3-CA remains an oily suspension or floats on the surface of aqueous media, even when theoretical LogP calculations suggest moderate polarity.
The Root Cause: This molecule presents a unique "Steric-Hydrophobic Shield."[1] While the oxetane ring and carboxylic acid are polar, the four methyl groups at positions 2 and 4 create a dense hydrophobic shell around the carboxylic acid at position 3. This steric crowding accomplishes two things:
-
Increases Lipophilicity: The methyl groups significantly raise the LogP compared to the parent oxetane-3-carboxylic acid.[1]
-
Hinders Solvation: The bulky methyl groups physically block water molecules from efficiently organizing around the carboxylate group, even when ionized.[1]
Diagnostic & Decision Tree
Before starting a protocol, determine your end-use case.[1]
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Troubleshooting Protocols
Protocol A: pH-Driven Solubilization (The "Salt Switch")
Best for: Aqueous buffers, stock solutions < 50 mM.
Mechanism: The carboxylic acid (pKa ≈ 4.5–5.[1]0) must be fully deprotonated to form a salt.[1] Due to steric hindrance, passive dissolution is insufficient; you must force the equilibrium.
Step-by-Step Guide:
-
Weighing: Weigh the target amount of TMO-3-CA.
-
Suspension: Add 80% of your final volume of water.[1] Expect the compound to float or oil out.
-
Titration:
-
Agitation: Sonication is mandatory .[1] The steric bulk retards the kinetics of salt formation.[1] Sonicate for 5–10 minutes at ambient temperature.
-
Back-Titration (Optional): If the pH overshoots >9.0, carefully adjust back with dilute HCl, but do not drop below pH 6.0 to avoid reprecipitation or ring stress.[1]
Validation: Solution should become clear. If haze persists, filter through a 0.22 µm PVDF membrane (low binding).[1]
Protocol B: The DMSO "Spike" Method
Best for: High-throughput screening (HTS), drug discovery libraries.
Mechanism: Predissolving in a high-dielectric organic solvent breaks the crystal lattice/hydrophobic aggregation before introducing water.[1]
Step-by-Step Guide:
-
Stock Preparation: Dissolve TMO-3-CA in 100% DMSO to a concentration of 100 mM .
-
Note: The compound is highly soluble in DMSO.[1]
-
-
Dilution:
-
Risk Check: If a white precipitate forms immediately ("crashing out"), the local concentration exceeded the solubility limit of the free acid.[1] Switch to Protocol A or C.
Protocol C: Cyclodextrin Complexation (Advanced)
Best for: In vivo studies, high-concentration formulations (>50 mM).
Mechanism: The hydrophobic tetramethyl-oxetane core is encapsulated inside the cyclodextrin torus, leaving the hydrophilic carboxylate exposed to the solvent.
Recipe:
-
Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
-
Ratio: 1:2 to 1:5 (molar ratio of Drug:CD).[1]
-
Method: Dissolve HP-β-CD in water (20% w/v) first.[1] Add TMO-3-CA.[1] Sonicate for 30 mins. Adjust pH to 7.4.
Stability & Integrity (The "Danger Zone")
CRITICAL WARNING: Acid Sensitivity Unlike standard aliphatic acids, the oxetane ring is a strained ether (ring strain ~106 kJ/mol).[1] While 2,2,4,4-substitution provides steric protection against nucleophiles, it does not make the ring immune to acid-catalyzed hydrolysis.
-
The Reaction: In strong acid (pH < 2), the ring oxygen protonates, leading to ring opening and formation of a diol-carboxylic acid derivative.
-
The Consequence: Your compound is no longer TMO-3-CA; it is a linear impurity.[1]
Stability Profile Table:
| Condition | Stability Rating | Recommendation |
| pH 1.0 – 3.0 | 🔴 Unstable | AVOID. Risk of ring opening (hydrolysis).[1] |
| pH 4.0 – 6.0 | 🟡 Meta-Stable | Acceptable for short durations (< 4 hours).[1] |
| pH 7.0 – 9.0 | 🟢 Stable | Optimal for storage and assays.[1] |
| pH > 10.0 | 🟢 Stable | Oxetanes are generally base-stable.[1] |
| Temperature | 🟡 Sensitive | Store at -20°C. Avoid heating >40°C in water.[1] |
Frequently Asked Questions (FAQ)
Q1: Can I use Calcium or Magnesium salts to buffer?
A: Not recommended. The bulky 2,2,4,4-tetramethyl groups create a crowded environment.[1] Divalent cations (
Q2: I see a "haze" even after adjusting to pH 8. What is it? A: This is likely micro-emulsification .[1] Because the molecule is so lipophilic (due to the tetramethyl groups), it acts almost like a surfactant.
-
Fix: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, it's undissolved solid (sonicate more).[1] If an oil layer forms on top, you have exceeded the solubility limit (dilute the sample).
Q3: Is this molecule a bioisostere for anything? A: Yes. It is often used as a gem-dimethyl or carbonyl bioisostere in drug design to modulate metabolic stability and lipophilicity.[1] However, the "tetramethyl" variant is significantly more lipophilic than the standard oxetane-3-carboxylic acid.
References
-
Compound Data: 2,2,4,4-tetramethyloxetane-3-carboxylic acid (CAS 3199-92-6).[2] ChemicalBook / BLDPharm Catalog Entry. (Verified Existence).
-
Oxetane Properties: Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. (Foundational text on oxetane stability and physicochemical properties).[1]
-
Ring Strain & Stability: Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. .[1]
-
pKa Estimation: PubChem Compound Summary for Oxetane-3-carboxylic acid (Parent structure analysis). .
Sources
Handling moisture sensitivity in tetramethyloxetane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Tetramethyloxetane Synthesis and its Challenges
The synthesis of tetramethyloxetane, typically achieved through the Paternò-Büchi reaction, is a cornerstone for creating various valuable intermediates in drug development and materials science.[1] This [2+2] photocycloaddition of a carbonyl compound (acetone) with an alkene (2,3-dimethyl-2-butene) yields the desired four-membered oxetane ring.[2] However, the success of this synthesis is critically dependent on maintaining anhydrous conditions.[3] The presence of even trace amounts of water can significantly impact reaction efficiency and lead to the formation of unwanted byproducts, complicating purification and reducing overall yield.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Reagent and Solvent Preparation - The Foundation of a Successful Synthesis
FAQ 1: Why is my acetone not "dry enough" even after using a standard drying agent?
Answer: The issue often lies in the choice and application of the drying agent, as well as the inherent properties of acetone.
-
The Problem with Common Drying Agents: Many common drying agents are incompatible with acetone. For instance, calcium chloride (CaCl2) can form an addition compound with acetone.[4] Acidic or basic desiccants like silica gel and alumina can catalyze the aldol condensation of acetone, paradoxically increasing the water content.[4]
-
Recommended Drying Protocol for Acetone:
-
Initial Drying: Start by treating the acetone with anhydrous calcium sulfate (Drierite®) or potassium carbonate.[5] These are relatively neutral and efficient at removing bulk water.
-
Fine Drying: For rigorously anhydrous acetone, distillation from fresh, finely powdered anhydrous calcium sulfate is recommended.[5] Maintain a dry atmosphere during distillation using a drying tube packed with a suitable desiccant.
-
Storage: Store dried acetone over activated 3 Å molecular sieves to maintain its anhydrous state.[6]
-
| Drying Agent | Efficiency for Acetone | Potential Issues |
| Anhydrous Calcium Sulfate (Drierite®) | High | Minimal side reactions.[5] |
| Anhydrous Potassium Carbonate | Good | Can be used for pre-drying.[5] |
| 3 Å Molecular Sieves | Excellent for storage | Can be slow for bulk drying.[6] |
| Anhydrous Magnesium Sulfate | Inefficient | Not recommended.[4] |
| Calcium Chloride | Incompatible | Forms addition compounds.[4] |
| Silica Gel / Alumina | Incompatible | Catalyzes aldol condensation.[4] |
FAQ 2: My 2,3-dimethyl-2-butene appears pure by NMR, but the reaction is still sluggish. What could be the problem?
Answer: Even if spectrally pure, the alkene can contain non-obvious impurities that hinder the reaction.
-
Peroxide Formation: Alkenes, especially upon prolonged storage, can form peroxides.[7] These can interfere with the photochemical reaction. It is advisable to test for peroxides and purify the alkene by distillation if necessary.
-
Handling and Storage: 2,3-dimethyl-2-butene is a flammable liquid and should be handled with care in a well-ventilated area, away from ignition sources.[8][9] It is also sensitive to air and moisture, so storage under an inert gas is recommended.
Section 2: Reaction Setup and Execution - Maintaining an Inert Atmosphere
FAQ 3: I'm seeing a significant amount of a white precipitate in my reaction flask. What is it and how can I prevent it?
Answer: This is a classic sign of moisture contamination leading to side reactions. The precipitate is likely a byproduct of the aldol condensation of acetone.
-
Causality: In the presence of trace acid or base (which can be introduced by moisture), acetone undergoes self-condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide. Further reactions can lead to polymeric materials.
-
Prevention - The Importance of an Inert Atmosphere: The Paternò-Büchi reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10]
Experimental Protocol: Setting Up an Inert Atmosphere
-
Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120°C for several hours or by flame-drying under a stream of inert gas.[11]
-
Assembly: Assemble the reaction apparatus while it is still hot and immediately purge with a gentle stream of inert gas.
-
Inert Gas Delivery: An inert gas can be delivered via a manifold or, for smaller scale reactions, a balloon filled with the gas.[12][13] A needle connected to the gas source is inserted through a rubber septum into the reaction vessel, with a second needle serving as an outlet to vent the displaced air.
-
Reagent Transfer: Transfer anhydrous solvents and reagents into the reaction flask using syringes or cannulas under a positive pressure of inert gas.
Diagram: Inert Atmosphere Setup
Caption: A schematic for setting up a reaction under an inert atmosphere.
Section 3: The Photochemical Reaction - Troubleshooting Low Yields and Side Products
FAQ 4: My reaction is clean, but the yield of tetramethyloxetane is consistently low. What factors could be at play?
Answer: Low yields in the Paternò-Büchi reaction, even under anhydrous conditions, can often be attributed to several factors related to the photochemical nature of the reaction.
-
Inadequate Light Source: The reaction is initiated by the photoexcitation of acetone.[14] Ensure your UV lamp's emission spectrum is appropriate for this excitation (typically in the 254-350 nm range).[15]
-
Reaction Vessel Material: Standard borosilicate glass (Pyrex) will absorb a significant portion of UV light below 300 nm.[15] For reactions requiring lower wavelength UV, a quartz or Vycor reaction vessel is essential.
-
Oxygen Quenching: Dissolved oxygen can quench the excited triplet state of acetone, preventing it from reacting with the alkene.[15] It is crucial to degas the reaction mixture thoroughly before and during irradiation by bubbling with an inert gas.
-
Solvent Polarity: The Paternò-Büchi reaction generally proceeds more efficiently in non-polar solvents.[16] While acetone is a reactant, if a co-solvent is used, consider options like hexane or cyclohexane. Protic solvents can interfere with the reaction mechanism.[17]
FAQ 5: Besides my desired product, I'm observing other significant peaks in my GC-MS analysis. What are the likely side products and how can I minimize them?
Answer: The primary side reactions in this synthesis are typically pinacol coupling and Norrish Type II reactions.[15]
-
Pinacol Coupling: This involves the dimerization of two excited acetone molecules to form 2,3-dimethyl-2,3-butanediol (pinacol). This is more prevalent at higher concentrations of acetone.
-
Solution: Use 2,3-dimethyl-2-butene in excess to favor the intermolecular reaction with acetone over acetone dimerization.[15]
-
-
Norrish Reactions: These are photochemical cleavage reactions of ketones that can lead to various byproducts. While less common for acetone under these conditions, they can contribute to reduced yields.
-
Impurity-Driven Side Reactions: Impurities in the starting materials or solvents can act as photosensitizers or participate in their own photochemical reactions, leading to a complex product mixture.[18][19][20][21][22]
Diagram: Troubleshooting Low Yields
Caption: Key factors leading to low yields in tetramethyloxetane synthesis.
Section 4: Product Purification
FAQ 6: I have a mixture of my product and starting materials. How can I effectively purify the tetramethyloxetane?
Answer: Tetramethyloxetane is a volatile liquid, so fractional distillation is the most effective method for purification.
-
Distillation Protocol:
-
Carefully perform a fractional distillation of the crude reaction mixture.
-
Collect the fraction corresponding to the boiling point of tetramethyloxetane (approximately 97-99 °C).
-
Ensure the distillation apparatus is dry to prevent any post-reaction moisture contamination.
-
-
Characterization: Confirm the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The successful synthesis of tetramethyloxetane is a testament to meticulous experimental technique. By understanding the critical role of moisture and implementing rigorous anhydrous protocols, researchers can overcome the common challenges associated with this valuable photochemical reaction. This guide provides a framework for troubleshooting and optimizing the synthesis, ensuring higher yields and purity of the final product.
References
-
Gelest, Inc. (2016, November 3). 2,3-DIMETHYL-2-BUTENE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]
-
Reddit. (2019, April 27). Best Way to Dry Acetone? r/chemistry. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, September 15). "dry" acetone. Retrieved from [Link]
-
Quora. (2021, July 29). How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry). Retrieved from [Link]
-
Quora. (n.d.). What is the process for drying out anhydrous acetone? The Chemistry Space. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Frontiers. (2022, March 24). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]
-
YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. UT FRI Bioactive Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. PMC. Retrieved from [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Fiveable. (2025, September 15). Anhydrous conditions Definition. Organic Chemistry II Key Term. Retrieved from [Link]
-
Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]
-
Scribd. (n.d.). Paterno Buchi Reaction Notes | PDF. Retrieved from [Link]
-
Sciencemadness.org. (2019, July 22). 2,3-dimethyl-2-butene chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]
-
Wikipedia. (2020, September 24). Paternò–Büchi reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Paterno buchi reaction | PPTX. Retrieved from [Link]
-
MDPI. (2024, March 28). A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Paternò–Büchi Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Photochemical Reaction Definition. Retrieved from [Link]
-
PubMed. (2019, October 9). The Paternò-Büchi reaction - a comprehensive review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Paternò–Büchi reaction –a comprehensive review. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Photolysis of perfluoro-n-butyric anhydride reaction of n-C3F7 radicals with cyclohexane. RSC Publishing. Retrieved from [Link]
-
The University of Manchester. (2019, September 13). A Paternò–Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using Light Emitting Diode Apparatus. Retrieved from [Link]
-
Dalal Institute. (n.d.). Photochemical Reactions (Hydrogen-Bromine & Hydrogen-Chlorine Reactions). Retrieved from [Link]
-
MSU chemistry. (n.d.). Photochemistry. Retrieved from [Link]
-
ResearchGate. (2018, August 23). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
-
SSRN. (n.d.). Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Retrieved from [Link]
-
PubMed. (2015, December 1). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Retrieved from [Link]
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Validation & Comparative
Bioisosteric Comparison Guide: Tetramethyloxetane (TMO) & Oxetane Motifs vs. Gem-Dimethyl Groups
[1]
Executive Summary: The "Polar Spacer" Revolution
In modern drug discovery, the gem-dimethyl group (
The Oxetane ring (specifically the 3,3-oxetanyl unit) has emerged as a superior bioisostere.[1] Often referred to in high-substitution contexts as Tetramethyloxetane (TMO) derivatives or simply "oxetane spacers," this motif offers a "magic switch": it mimics the steric volume and conformational rigidity of the gem-dimethyl group while introducing a strong dipole. This substitution dramatically lowers lipophilicity, enhances solubility (up to 4000-fold), and maintains or improves metabolic stability by blocking oxidative sites without the "grease" of methyl groups.
This guide analyzes the transition from Gem-Dimethyl to Oxetane/TMO, providing the mechanistic rationale, physicochemical data, and synthetic protocols required for implementation.
Physicochemical & Structural Profiling
The bioisosteric relationship hinges on the balance between steric similarity and electronic divergence .
Structural Superposition
-
Gem-Dimethyl: The
group is hydrophobic and chemically inert. The bond angle ( ) supports tetrahedral geometry. -
Oxetane: The 4-membered ether ring is puckered (
puckering angle). The C2-O-C4 angle is compressed, but the C2-C3-C4 angle ( ) allows the 3,3-substituents to adopt a spatial arrangement remarkably similar to the gem-dimethyl group, but with a smaller projected volume in certain vectors.
Quantitative Comparison Table
| Feature | Gem-Dimethyl ( | Oxetane ( | Impact of Switch |
| Lipophilicity ( | High (Hydrophobic) | Low (Polar) | Decreases by 0.4 – 1.0 units |
| Aqueous Solubility | Low | High | Increases 4x to 4000x |
| H-Bonding | None | H-Bond Acceptor (Oxygen) | New vector for solvation |
| Metabolic Stability | Blocks | Blocks | Equivalent or Improved |
| Ring Strain | N/A | Stable in biological pH; acid-labile | |
| Conformation | Thorpe-Ingold Effect | Rigid Spacer | Favors synclinal conformation |
Key Insight: The oxetane oxygen lone pairs are exposed due to the ring strain and lack of steric shielding compared to acyclic ethers, making them better hydrogen bond acceptors (pKa of conjugate acid
) than standard ethers.
Metabolic Stability & Mechanism[1][3][4][5]
The primary driver for using gem-dimethyl groups is to block Cytochrome P450 (CYP) mediated oxidation at labile methylene positions. The oxetane ring achieves this through a different mechanism that is often superior.
The Mechanism of Stabilization
-
Gem-Dimethyl: Sterically hinders the approach of the CYP iron-oxo species and removes abstractable hydrogens. Side effect: Increases overall lipophilicity, which can actually increase non-specific binding to CYPs and drive metabolism at other sites.
-
Oxetane:
-
Steric Blocking: The ring prevents access to the quaternary center.
-
Electronic Deactivation: The electronegative oxygen reduces the electron density of the adjacent C-H bonds (if any), making hydrogen abstraction energetically unfavorable.
-
Lipophilicity Reduction: Lower LogD reduces the compound's affinity for the hydrophobic active sites of metabolic enzymes (CYP3A4, CYP2D6), reducing intrinsic clearance (
).
-
Visualization of Metabolic Decision Pathway
Figure 1: Decision tree for bioisosteric replacement of metabolic soft spots.
Experimental Protocols
To validate the bioisosteric replacement, researchers must synthesize the oxetane analog and assess its stability.
Synthesis of 3,3-Disubstituted Oxetanes (The Wuitschik Protocol)
This protocol describes the installation of the oxetane ring from a 1,3-diol precursor, the most robust method for drug-like scaffolds.
Reagents:
-
Precursor: 2,2-disubstituted-1,3-propanediol.
-
Reagent A: n-Butyllithium (n-BuLi) or NaH.
-
Reagent B: Tosyl chloride (TsCl) or Triflic anhydride (
). -
Solvent: THF (anhydrous).
Step-by-Step Workflow:
-
Activation: Dissolve the 1,3-diol in anhydrous THF at
. Add 1.05 eq of n-BuLi to deprotonate one hydroxyl group. -
Sulfonylation: Add 1.0 eq of TsCl. Allow to warm to Room Temperature (RT) over 2 hours. This forms the mono-tosylate.
-
Cyclization: Cool back to
. Add a second equivalent of base (n-BuLi or NaH, 1.2 eq) to deprotonate the remaining free hydroxyl. -
Ring Closure: Heat to reflux (
) for 2-4 hours. The intramolecular attack closes the strained 4-membered ring. -
Workup: Quench with saturated
, extract with Ether/EtOAc. -
Purification: Silica gel chromatography (Oxetanes are polar; use polar mobile phases).
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: Compare Intrinsic Clearance (
-
Preparation: Prepare
DMSO stocks of both compounds. -
Incubation:
-
Mix test compound (
final) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Pre-incubate at
for 5 mins. -
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Aliquot at
min. Quench immediately in ice-cold Acetonitrile containing internal standard. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
Case Study: The Roche Analysis
A landmark study by Wuitschik et al. (Roche) demonstrated this effect on a lipophilic drug scaffold.
-
Compound A (Gem-dimethyl):
-
LogD: 4.2 (High lipophilicity)
-
Solubility:
-
Clearance: High (Rapid metabolism)
-
-
Compound B (Oxetane Analog):
-
LogD: 3.4 (-0.8 unit reduction )
-
Solubility:
(>50-fold increase ) -
Clearance: Low (Metabolically stable)
-
Visualizing the Structural Impact[5]
The following diagram illustrates the structural superposition and the vectors involved in the bioisosteric switch.
Figure 2: Comparative attributes of Gem-Dimethyl and Oxetane groups.
References
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
Müller, K., et al. (2009). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link]
-
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. [Link]
-
Bostrom, J., et al. (2012). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
A Senior Application Scientist's Guide to Validating Oxetane Ring Integrity Post-Coupling
Introduction: The Allure and Challenge of the Oxetane Ring
In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a cornerstone motif for enhancing the physicochemical properties of drug candidates.[1][2][3] This four-membered cyclic ether is prized as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offering a unique combination of polarity, metabolic stability, and three-dimensionality.[3][4][5] Its incorporation can lead to marked improvements in aqueous solubility, reduce metabolic liabilities, and modulate the basicity of adjacent functional groups.[1][2]
However, the very source of its utility—the inherent ring strain of approximately 106 kJ·mol⁻¹—also presents its greatest challenge.[6][7] This strain makes the oxetane ring susceptible to nucleophilic or acid-catalyzed ring-opening during synthetic manipulations, particularly coupling reactions.[1][5][8] Therefore, rigorous analytical validation is not merely a formality but a critical step to ensure that the desired oxetane structure has been preserved. This guide provides a comparative analysis of the primary analytical techniques used to confirm the structural integrity of the oxetane ring, offering field-proven insights and detailed protocols for the discerning researcher.
The Fundamental Question: Ring-Intact or Ring-Opened?
The primary analytical challenge is to distinguish between the desired product (A) and potential ring-opened byproducts (B or C), which are isomers and thus have the same molecular weight. The validation strategy must therefore rely on techniques sensitive to molecular geometry and connectivity, not just mass.
A hypothetical Suzuki coupling reaction and potential byproducts.
Caption: Reaction scheme showing desired and potential byproduct pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Defense
NMR is the most powerful and routine technique for confirming oxetane integrity. The strained, puckered geometry of the ring gives rise to highly characteristic chemical shifts and coupling constants.[6][9]
Why it Works: The Causality Behind the Spectrum
-
¹H NMR: The protons on the oxetane ring typically appear in a distinct region of the spectrum. Due to the electronegativity of the ring oxygen and the unique geometry, the α-protons (adjacent to the oxygen) are deshielded and usually resonate between 4.5 and 5.2 ppm . The single β-proton (on the carbon opposite the oxygen) is typically found further upfield. The coupling patterns (J-coupling) between these protons are also highly informative of their dihedral angles, confirming the rigid, four-membered ring structure.[7][10] In contrast, a ring-opened product would exhibit dramatically different signals, such as a broad singlet for a new hydroxyl proton and signals for a propyl chain lacking the characteristic strained-ring coupling.
-
¹³C NMR: The carbon atoms of the oxetane ring also have signature chemical shifts. The α-carbons typically resonate around 70-85 ppm , while the β-carbon appears further upfield.[7] The presence of these signals, and the absence of signals corresponding to a simple alkyl chain, provides strong evidence for the intact ring.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified coupling product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Acquisition (¹H NMR):
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Analysis (¹H NMR):
-
Integrate all peaks to determine proton ratios.
-
Identify the characteristic downfield signals for the oxetane α-protons (typically 2H each, appearing as triplets or more complex multiplets).
-
Look for the absence of a broad, exchangeable peak that would indicate a newly formed hydroxyl group from ring-opening.
-
-
Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Analysis (¹³C NMR):
-
Identify the characteristic signals for the oxetane carbons.
-
Confirm the total number of carbon signals matches the expected structure.
-
-
(Optional) 2D NMR: If the 1D spectra are ambiguous due to overlapping signals, run 2D experiments like COSY (to confirm H-H correlations within the ring) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons).
X-Ray Crystallography: The Unambiguous Gold Standard
When a publication-quality, definitive proof of structure is required, single-crystal X-ray diffraction is the ultimate arbiter. It provides a three-dimensional map of the molecule, directly visualizing the atomic connectivity and confirming the presence of the four-membered ring.[6][11][12]
Why it Works: Direct Visualization
Unlike spectroscopic methods that infer structure from energetic transitions, X-ray crystallography measures the diffraction of X-rays by the electron clouds of a crystalline lattice. The resulting diffraction pattern is mathematically converted into an electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision.[11] The bond angles within the oxetane ring (typically 85-92°) are a direct and irrefutable confirmation of its structure.[6][13]
Experimental Protocol: Obtaining a Crystal Structure
-
Crystallization: This is often the most challenging step. The purified compound must be induced to form single, well-ordered crystals.
-
Method: Slow evaporation of a solvent, vapor diffusion (precipitant diffusing into a solution of the compound), or slow cooling are common techniques.
-
Solvent Screening: Screen a variety of solvents or solvent/anti-solvent pairs (e.g., DCM/hexane, EtOAc/heptane, acetone/water).
-
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem, build a molecular model into the electron density map, and refine the atomic positions to best fit the experimental data. The final output is a detailed structural model, including a CIF (Crystallographic Information File).
Mass Spectrometry (MS): A Necessary but Insufficient Check
Mass spectrometry is essential for confirming the molecular weight of the product. However, since the desired product and its ring-opened isomers are isobaric (have the same mass), a simple mass measurement is not sufficient to validate the oxetane's integrity. Its value lies in confirming the successful coupling and, with more advanced techniques, providing clues through fragmentation patterns.[7][14]
Why it's a Supporting Role: Isomers and Fragmentation
-
High-Resolution MS (HRMS): Techniques like ESI-TOF or Orbitrap provide a highly accurate mass measurement, confirming the elemental formula of the product. This rules out incomplete reactions or the incorporation of other species but cannot distinguish between isomers.
-
Tandem MS (MS/MS): In this technique, the parent ion is isolated and fragmented. The strained oxetane ring may lead to characteristic fragmentation pathways (e.g., retro-[2+2] cycloaddition) that differ from the fragmentation of a more stable, linear alcohol.[14] Comparing the fragmentation spectrum of the product to that of a known standard or a computationally predicted spectrum can provide supporting evidence.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (typically 1-10 µg/mL) of the purified product in a suitable solvent (e.g., acetonitrile, methanol) compatible with electrospray ionization (ESI). A small amount of formic acid may be added to promote protonation.
-
Infusion: The sample is infused directly into the mass spectrometer's ESI source at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. Ensure the mass accuracy is within an acceptable range (typically < 5 ppm).
-
Analysis: Compare the measured monoisotopic mass with the calculated theoretical mass for the expected elemental formula.
Infrared (IR) Spectroscopy: A Quick and Simple Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid, non-destructive technique that is excellent for identifying the presence or absence of key functional groups. While it doesn't definitively prove the ring structure, it serves as a fast, qualitative check for the success of the reaction and the absence of obvious ring-opening.
Why it Works: Vibrational Fingerprints
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[15]
-
Key Absorptions: The key diagnostic feature for an intact oxetane is the C-O-C (ether) stretching vibration, which typically appears as a strong band in the 950-1000 cm⁻¹ region.[16]
-
Absence of Byproduct Signals: Crucially, one would look for the absence of a broad, strong absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of an O-H group from a ring-opened alcohol byproduct.[15]
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid purified product directly onto the ATR (Attenuated Total Reflectance) crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.
-
Analysis: Examine the spectrum for the presence of the characteristic C-O-C stretch and the absence of a significant O-H stretch.
Comparative Guide to Validation Techniques
| Technique | Information Provided | Sample Req. | Throughput | Confidence Level | Key Strengths & Weaknesses |
| NMR Spectroscopy | Definitive connectivity, geometry, and purity | 5-10 mg, solution | Medium | Very High | S: Provides the most comprehensive structural data. W: Can be complex to interpret with overlapping signals. |
| X-Ray Crystallography | Unambiguous 3D structure, bond lengths/angles | Single crystal | Low | Absolute | S: Irrefutable proof of structure. W: Obtaining a suitable crystal can be a major bottleneck. |
| Mass Spectrometry | Molecular weight and elemental formula | < 1 mg, solution | High | Low (for integrity) | S: Confirms successful mass addition. W: Cannot distinguish between isomers without MS/MS studies. |
| Infrared Spectroscopy | Presence/absence of functional groups | ~1 mg, solid/liquid | Very High | Low-Medium | S: Very fast and simple check for reaction success. W: Provides no detailed connectivity information. |
Workflow and Decision Making
A pragmatic approach to validation involves a tiered strategy, starting with high-throughput methods and progressing to more definitive techniques as needed.
Caption: A decision-making workflow for validating oxetane ring integrity.
Conclusion
The incorporation of an oxetane motif is a powerful strategy in drug design, but it necessitates a vigilant and multi-faceted analytical approach to ensure its structural integrity has been maintained through the rigors of synthesis. While ¹H and ¹³C NMR spectroscopy serve as the primary and most informative tools for routine validation, a comprehensive strategy employs a combination of techniques. High-resolution mass spectrometry confirms the elemental composition, FTIR provides a rapid check for key functional groups, and ultimately, X-ray crystallography offers irrefutable proof. By understanding the causality behind each technique and applying this tiered validation workflow, researchers can proceed with confidence, knowing their novel chemical matter is built upon a solid and well-characterized foundation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Tetramethyloxetane-3-carboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of tetramethyloxetane-3-carboxylic acid. As a specialized chemical, its handling and disposal require a thorough understanding of its potential hazards and adherence to strict regulatory protocols. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established laboratory safety principles and regulatory standards.
Hazard Assessment and Proactive Risk Mitigation
Tetramethyloxetane-3-carboxylic acid, by its nature as a carboxylic acid, should be handled as a potentially corrosive and irritant compound. Carboxylic acids can cause skin irritation, serious eye damage, and respiratory irritation upon exposure.[2][3][4]
1.1 Anticipated Hazards:
-
Corrosivity: Aqueous solutions may have a pH low enough to be classified as corrosive (pH ≤ 2.0), posing a risk to human tissue and certain materials.[5][6]
-
Irritation: Direct contact can cause irritation or burns to the skin and eyes.[7] Inhalation of dust or aerosols may irritate the respiratory tract.[2]
-
Reactivity: Avoid contact with bases, strong oxidizing agents, and reactive metals to prevent potentially hazardous reactions.[3][8]
1.2 Mandatory Personal Protective Equipment (PPE): Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to create a barrier against exposure:[9][10]
-
Eye Protection: Chemical-resistant safety goggles with side shields or a face shield.[11]
-
Hand Protection: Chemical-resistant gloves (nitrile gloves are suitable for many acids, but consult a glove compatibility chart for your specific conditions).[10]
-
Body Protection: A lab coat that covers the arms and fastens in the front.[11]
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.[11]
All handling of this chemical, including waste consolidation, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[3]
Waste Characterization and Segregation
Proper disposal begins with correct waste identification. Tetramethyloxetane-3-carboxylic acid waste must be treated as regulated hazardous waste .[3] Do not dispose of this chemical down the drain or in regular trash, as it can harm the environment and violate federal and local regulations.[2][12]
2.1 EPA Hazardous Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics.[5] For this compound, the most likely characteristic is Corrosivity (EPA Waste Code D002) , which applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5.[6] Your institution's EHS department will make the final determination.
2.2 Incompatible Materials: To prevent dangerous reactions within the waste container, it is critical to segregate this waste stream from incompatible materials.[8][13]
| Material Class | Rationale for Segregation | Examples |
| Bases | Violent exothermic neutralization reaction can occur, causing boiling and splashing. | Sodium hydroxide, potassium carbonate, amines |
| Oxidizing Agents | Can lead to a vigorous, potentially explosive reaction. | Nitric acid, perchlorates, hydrogen peroxide |
| Reactive Metals | May react to produce flammable hydrogen gas. | Sodium, potassium, magnesium, zinc |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for safely collecting and managing tetramethyloxetane-3-carboxylic acid waste until its final disposal by a licensed facility.
Experimental Protocol: Waste Consolidation
-
Container Selection:
-
Choose a waste container constructed from a material compatible with carboxylic acids. High-density polyethylene (HDPE) is an excellent choice.[3][8]
-
Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.[14]
-
The container must be a designated hazardous waste receptacle. If reusing a chemical bottle, ensure it is properly vented in a fume hood for 24 hours and the original label is completely defaced or removed.[14]
-
-
Waste Collection:
-
Carefully transfer the waste into the designated container using a funnel to prevent spills.
-
Keep the waste container closed at all times, except when actively adding waste.[3][14]
-
Crucially, do not fill the container beyond 80-90% of its capacity. This headspace allows for vapor expansion and prevents spills due to temperature changes.[3][8]
-
-
Labeling:
-
Immediately label the container. Unlabeled containers pose a serious safety risk and are a major compliance violation.
-
The label must include:
-
The words "HAZARDOUS WASTE "[3]
-
The full chemical name: "Tetramethyloxetane-3-carboxylic Acid " and any other components in the waste stream.
-
An accurate estimation of the concentration of each component.
-
The associated hazard characteristics (e.g., "Corrosive," "Irritant").
-
The date accumulation started.
-
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Store the container within secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[14]
-
Given its acidic nature, the container should be stored in a cabinet designed for corrosive materials.[13] This cabinet should be located away from incompatible materials like bases.[13]
-
-
Final Disposal:
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your Environmental Health and Safety (EHS) department to schedule a pickup.[15]
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF) in accordance with EPA and local regulations.[16][17]
-
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational steps for the safe disposal of tetramethyloxetane-3-carboxylic acid.
Caption: Workflow for the safe handling and disposal of Tetramethyloxetane-3-carboxylic acid.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][18] Seek immediate medical attention.[18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[19] If symptoms persist, seek medical attention.[2]
-
Spill: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite), and sweep it up into a suitable container for disposal.[4][18] Do not allow the spill to enter drains.[2] For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
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A Researcher's Comprehensive Guide to Safely Handling Tetramethyloxetane-3-carboxylic acid
As a novel compound at the intersection of drug discovery and chemical synthesis, Tetramethyloxetane-3-carboxylic acid presents a unique combination of chemical properties derived from its strained oxetane ring and its acidic functional group. This guide, developed for researchers and drug development professionals, provides a deep, procedurally-focused framework for its safe handling, grounded in the principles of chemical causality and laboratory best practices. Our objective is to empower you with the knowledge to not only follow safety protocols but to understand the scientific reasoning that underpins them.
Understanding the Hazard Profile: A Tale of Two Functional Groups
The safety paradigm for Tetramethyloxetane-3-carboxylic acid is dictated by its constituent parts: the carboxylic acid group and the tetramethyl-substituted oxetane ring.
-
Carboxylic Acid Moiety : This functional group is the primary driver of the compound's irritant properties. The parent compound, Oxetane-3-carboxylic acid, is classified as a skin and eye irritant and may cause respiratory irritation[1]. Concentrated acids are known to be corrosive to all body tissues[2][3]. Therefore, direct contact with the skin, eyes, or mucous membranes must be rigorously prevented.
-
The Oxetane Ring : Oxetanes are four-membered cyclic ethers. This ring system is notable for its significant ring strain, which makes it susceptible to ring-opening reactions, particularly in the presence of acids or bases[4]. While the tetramethyl substitution may offer some steric hindrance, the inherent reactivity of the ring cannot be discounted. The parent compound, oxetane, is a highly flammable liquid and vapor, a hazard that may be relevant depending on the physical form and solvent used with the target compound[4][5].
Given the limited specific toxicological data for this substituted variant, a conservative approach is mandated. We must assume the potential for unknown hazards and implement controls that address both the known irritant effects and the potential reactivity.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a robust barrier between the researcher and the chemical. The following recommendations are based on a synthesis of best practices for handling both carboxylic acids and reactive cyclic ethers.
| Operation | Eye/Face Protection | Hand Protection | Body & Skin Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical splash goggles meeting EN166 or AS/NZS 1337.1 standards[5]. | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended[3][4]. | Full-length lab coat. Ensure cuffs are snug. | All handling of the solid powder must be performed within a certified chemical fume hood[2][6]. |
| Solution Preparation & Transfers | Chemical splash goggles and a full-face shield to protect against splashes[6][7]. | Chemical-resistant nitrile or neoprene gloves. Inspect for tears before each use[7][8]. | A chemical-resistant apron worn over a full-length lab coat[4][9]. | All operations should be conducted in a chemical fume hood to contain vapors and aerosols[4][6]. |
| Running Reactions & Workup | Chemical splash goggles and a full-face shield[6]. | Chemical-resistant gloves appropriate for all reagents in the reaction. Consult compatibility charts. | Chemical-resistant apron over a lab coat. Consider disposable sleeves for added protection[9]. | All manipulations must be performed in a chemical fume hood or other suitable ventilated enclosure[5]. |
| Spill Cleanup & Waste Disposal | Chemical splash goggles and a full-face shield[6]. | Heavy-duty or thicker chemical-resistant gloves. | Chemical-resistant apron or coveralls, depending on spill volume[9]. | For large spills, a NIOSH-approved respirator may be necessary. Use requires prior training and fit-testing[6][9]. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for safely handling Tetramethyloxetane-3-carboxylic acid from receipt to use.
Step 1: Preparation & Pre-Use Checks
-
Verify that a certified chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed[6].
-
Review the Safety Data Sheet (SDS) for Oxetane-3-carboxylic acid and any other chemicals to be used[1][2].
-
Assemble all necessary equipment (spatulas, glassware, spill kit) inside the fume hood to minimize movement.
Step 2: Donning PPE
-
Put on the lab coat and any additional body protection (e.g., apron).
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly before donning the first pair of gloves[5].
-
If double-gloving, put on the first pair, followed by the second.
Step 3: Chemical Handling (Inside Fume Hood)
-
Weighing: Perform on a tared weigh boat or paper inside the hood. Use gentle motions to avoid creating airborne dust.
-
Dissolution: When preparing solutions, always add the acid to the solvent slowly [2]. Never add solvent to the dry acid, as this can cause a rapid exothermic reaction leading to splashing.
-
Transfers: Use a pipette or cannula for liquid transfers. When pouring, do so slowly and keep the container opening close to the receiving vessel to minimize splashing.
Step 4: Post-Handling Decontamination
-
Wipe down all surfaces, equipment, and the exterior of the primary container with an appropriate solvent (e.g., 70% ethanol) to remove any trace contamination.
-
Dispose of contaminated wipes and disposables in a designated hazardous waste container.
Step 5: Doffing PPE
-
Remove the outer pair of gloves first, peeling them off without touching the exterior surface[7].
-
Remove the apron, face shield, and lab coat.
-
Remove goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water[7].
Emergency & Disposal Plan
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Emergency Response
-
Skin Contact : Immediately flush the affected area with copious amounts of running water for at least 15 minutes[10][11]. Remove contaminated clothing while rinsing. Seek immediate medical attention[1].
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open and removing contact lenses if present and easy to do[1][10]. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor[1][12].
-
Spill :
-
Small Spill (in fume hood): Contain the spill with an absorbent material like vermiculite or a spill pad[5]. Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[1].
-
Large Spill: Evacuate the immediate area and alert colleagues. Prevent entry and contact emergency personnel.
-
Waste Disposal
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Segregation : All waste contaminated with Tetramethyloxetane-3-carboxylic acid, including gloves, wipes, and contaminated absorbents, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[1][5].
-
Containerization : Use a chemically compatible container (e.g., HDPE) for waste collection. Do not overfill containers.
-
Disposal : The final disposal of contents and the container must be conducted through an approved waste disposal plant[1][12]. Consult your institution's Environmental Health & Safety (EHS) office for specific local, state, and federal regulations[5][13]. Never dispose of this chemical down the drain.
-
Empty Containers : Decontaminate empty containers thoroughly before disposal or recycling. Observe all label safeguards until the container is cleaned and destroyed[5].
By integrating this comprehensive safety framework into your laboratory operations, you can effectively mitigate the risks associated with handling Tetramethyloxetane-3-carboxylic acid, ensuring a safe environment for discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
